L-threo Lysosphingomyelin (d18:1)
Description
Propriétés
IUPAC Name |
[(E,2S,3S)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSPVFPBBFMBE-ZRPIXQTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49N2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-threo-Lysosphingomyelin (d18:1): A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-threo-lysosphingomyelin (d18:1), an endogenous bioactive sphingolipid, is an important signaling molecule involved in a variety of cellular processes. As a stereoisomer of the more commonly studied D-erythro-lysosphingomyelin, the L-threo form exhibits distinct biological activities, primarily through its interaction with sphingosine-1-phosphate (S1P) receptors. This technical guide provides an in-depth overview of the biological functions of L-threo-lysosphingomyelin (d18:1), with a focus on its role in signal transduction, intracellular calcium mobilization, and its potential implications in cellular proliferation and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this unique lipid mediator.
Introduction
Sphingolipids are a class of lipids that play critical roles not only as structural components of cell membranes but also as key signaling molecules in a myriad of cellular processes. Lysosphingolipids, the deacylated forms of sphingolipids, have emerged as potent bioactive mediators. L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is an isomer of lysosphingomyelin. While the D-erythro form is more abundant, the L-threo isomer possesses unique biological functions that are of significant interest to researchers in cell biology and pharmacology. This guide will explore the known biological functions of L-threo-lysosphingomyelin (d18:1), providing detailed methodologies and data to support further investigation.
Extracellular Signaling: S1P Receptor Agonism
A primary mechanism of action for L-threo-lysosphingomyelin (d18:1) is its function as an agonist for sphingosine-1-phosphate (S1P) receptors.[1][2] S1P receptors are a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, that are involved in regulating a wide array of physiological processes, including cell proliferation, migration, survival, and immune cell trafficking.[3]
L-threo-lysosphingomyelin (d18:1) has been shown to be a potent agonist for several S1P receptor subtypes.[2] The activation of these receptors initiates downstream signaling cascades that can have profound effects on cellular behavior.
Quantitative Data: S1P Receptor Activation
The following table summarizes the reported half-maximal effective concentrations (EC₅₀) of L-threo-lysosphingomyelin (d18:1) for human S1P receptors.
| Receptor Subtype | EC₅₀ (nM) | Reference |
| Human S1P₁ | 19.3 | [2] |
| Human S1P₂ | 313.3 | [2] |
| Human S1P₃ | 131.8 | [2] |
Signaling Pathways
Upon binding to S1P receptors, L-threo-lysosphingomyelin (d18:1) can activate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[4][5] The activation of the MAPK/ERK pathway is a central event in the regulation of cell proliferation, differentiation, and survival.[6]
Figure 1: S1P Receptor Signaling Pathway of L-threo-Lysosphingomyelin (d18:1).
Intracellular Signaling: Calcium Mobilization
Both L-threo and D-erythro isomers of lysosphingomyelin can act as second messengers by inducing the release of calcium from internal stores. This increase in intracellular calcium concentration ([Ca²⁺]i) is a ubiquitous signaling mechanism that controls a diverse range of cellular processes, including enzyme activation, gene transcription, and apoptosis. The release of calcium is believed to originate from acidic organelles such as lysosomes.[7][8]
Mechanism of Calcium Release
While the precise mechanism for L-threo-lysosphingomyelin is not fully elucidated, studies on related sphingolipids suggest the involvement of lysosomal calcium channels, such as two-pore channels (TPCs).[7][8] The release of Ca²⁺ from these stores can then trigger further downstream signaling events.
Figure 2: Intracellular Calcium Release by L-threo-Lysosphingomyelin (d18:1).
Biological Implications
The dual signaling roles of L-threo-lysosphingomyelin (d18:1) as both an extracellular ligand and an intracellular second messenger contribute to its diverse biological effects.
Cell Proliferation
The activation of the MAPK/ERK pathway by L-threo-lysosphingomyelin (d18:1) through S1P receptors suggests a role in regulating cell proliferation.[4][5] However, it is important to note the stereospecific effects, as D-erythro-lysosphingomyelin, but not the L-threo isomer, has been shown to stimulate the proliferation of human adipose tissue-derived mesenchymal stem cells. This highlights the nuanced and cell-type-specific effects of these isomers.
Apoptosis
The regulation of apoptosis, or programmed cell death, is a complex process involving numerous signaling pathways. The ability of L-threo-lysosphingomyelin (d18:1) to modulate intracellular calcium levels and activate MAPK/ERK signaling suggests its potential involvement in the regulation of apoptosis.[9][10] Dysregulation of calcium homeostasis and MAPK signaling are known to be critical factors in the induction or inhibition of apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the biological functions of L-threo-lysosphingomyelin (d18:1).
S1P Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of L-threo-lysosphingomyelin (d18:1) for S1P receptors.
Materials:
-
Membranes from cells overexpressing the human S1P receptor of interest.
-
[³²P]S1P (radioligand).[11]
-
L-threo-lysosphingomyelin (d18:1) (unlabeled competitor).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of L-threo-lysosphingomyelin (d18:1) in Assay Buffer.
-
In a 96-well plate, add in the following order: Assay Buffer, cell membranes, [³²P]S1P (at a concentration near its Kd), and varying concentrations of L-threo-lysosphingomyelin (d18:1).
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled S1P.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC₅₀, which can then be converted to a Ki value.
Intracellular Calcium Measurement using Fura-2 AM
This protocol details the measurement of intracellular calcium mobilization induced by L-threo-lysosphingomyelin (d18:1) using the ratiometric fluorescent indicator Fura-2 AM.[12][13]
Materials:
-
Cells of interest cultured on glass coverslips.
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
L-threo-lysosphingomyelin (d18:1) solution.
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
Procedure:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add L-threo-lysosphingomyelin (d18:1) to the chamber at the desired concentration.
-
Record the change in the F340/F380 ratio over time.
-
The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.
Figure 3: Experimental Workflow for Intracellular Calcium Measurement.
Western Blot for MAPK/ERK Activation
This protocol is for detecting the phosphorylation of ERK, a marker of MAPK pathway activation, in response to L-threo-lysosphingomyelin (d18:1).[14][15]
Materials:
-
Cells of interest.
-
L-threo-lysosphingomyelin (d18:1).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Serum-starve the cells overnight.
-
Treat the cells with L-threo-lysosphingomyelin (d18:1) for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
Cell Proliferation (MTT) Assay
This protocol measures cell viability and proliferation based on the metabolic activity of the cells.[1]
Materials:
-
Cells of interest.
-
L-threo-lysosphingomyelin (d18:1).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of L-threo-lysosphingomyelin (d18:1) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Conclusion
L-threo-lysosphingomyelin (d18:1) is a bioactive lipid with distinct signaling properties. Its ability to act as an agonist at S1P receptors and to mobilize intracellular calcium highlights its importance as a signaling molecule. The differential effects observed between the L-threo and D-erythro isomers underscore the stereospecificity of sphingolipid signaling and the need for further research to fully understand their respective roles in health and disease. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting L-threo-lysosphingomyelin (d18:1) and its associated signaling pathways. Further investigation into its cell-type-specific effects and its in vivo functions will be crucial for translating our understanding of this molecule into novel therapeutic strategies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Intracellular sphingosine releases calcium from lysosomes. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical process for the preparation of [(32)P]S1P and binding assay for S1P receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Metabolism of L-threo-Lysosphingomyelin (d18:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a stereoisomer of the more common D-erythro-lysosphingomyelin. As a bioactive sphingolipid, it plays a crucial role in various cellular processes and has emerged as a molecule of interest in cell signaling and disease pathology. This technical guide provides a comprehensive overview of the synthesis and metabolism of L-threo-lysosphingomyelin (d18:1), including detailed experimental protocols, quantitative data, and pathway visualizations to support researchers and professionals in the field of drug development.
Physicochemical Properties
A solid understanding of the physicochemical properties of L-threo-lysosphingomyelin (d18:1) is fundamental for its study and application.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₄₉N₂O₅P | [1][2] |
| Molecular Weight | 464.6 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Solubility | Soluble in Chloroform (B151607):Methanol (B129727) (2:1) | [1][3] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Synthesis of L-threo-Lysosphingomyelin (d18:1)
The synthesis of L-threo-lysosphingomyelin (d18:1) is a multi-step process that can be achieved through a combination of chemical and enzymatic methods. The general strategy involves the synthesis of the L-threo-sphingosine backbone, followed by acylation to form L-threo-ceramide, subsequent conversion to L-threo-sphingomyelin, and final deacylation to yield the desired product.
Pathway of L-threo-Lysosphingomyelin (d18:1) Synthesis
Caption: Biosynthetic pathway of L-threo-Lysosphingomyelin (d18:1).
Experimental Protocols
1. Enzymatic Synthesis of L-threo-Sphingomyelin (d18:1)
While specific protocols for the enzymatic synthesis of the L-threo isomer are not widely published, the following protocol, adapted from methods for sphingomyelin synthesis, can be used as a starting point.[4] The key is the use of L-threo-ceramide as the substrate for sphingomyelin synthase (SMS). It has been noted that N-acyl derivatives of threo-sphingosine can be effective acceptors for the phosphorylcholine (B1220837) moiety.[5]
-
Materials:
-
L-threo-ceramide (d18:1)
-
Phosphatidylcholine (PC)
-
Sphingomyelin synthase (SMS), either purified or as a microsomal preparation from a suitable cell line (e.g., HeLa cells, which express both SMS1 and SMS2).[6]
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, and 5 mM MgCl₂.
-
Detergent (e.g., Triton X-100 or CHAPS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Organic solvents: Chloroform, Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent: Chloroform/Methanol/Water (65:25:4, v/v/v)
-
-
Procedure:
-
Prepare a stock solution of L-threo-ceramide and phosphatidylcholine in a suitable organic solvent like chloroform/methanol.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in the reaction buffer containing a detergent to form micelles. The final concentration of L-threo-ceramide can be in the range of 50-200 µM.
-
Add the sphingomyelin synthase preparation to the reaction mixture.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Analyze the products by TLC. Spot the extracted lipids on a silica (B1680970) gel TLC plate and develop the chromatogram using the specified solvent system.
-
Visualize the lipid spots using appropriate methods, such as iodine vapor or by charring with a suitable spray reagent. L-threo-sphingomyelin can be identified by comparing its migration with a standard.
-
2. Purification of L-threo-Sphingomyelin (d18:1)
The newly synthesized L-threo-sphingomyelin can be purified from the reaction mixture using column chromatography.
-
Procedure:
-
Dry the organic extract from the synthesis reaction under nitrogen.
-
Resuspend the lipid residue in a small volume of the mobile phase.
-
Apply the sample to a silica gel column pre-equilibrated with a non-polar solvent like chloroform.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of methanol in chloroform.
-
Collect fractions and analyze them by TLC to identify the fractions containing pure L-threo-sphingomyelin.
-
Pool the pure fractions and evaporate the solvent to obtain the purified product.
-
3. Enzymatic Deacylation to L-threo-Lysosphingomyelin (d18:1)
The final step is the removal of the fatty acid chain from L-threo-sphingomyelin using a sphingomyelin deacylase. A commercially available sphingolipid ceramide N-deacylase (SCDase) from Pseudomonas sp. can be used for this purpose.[7]
-
Materials:
-
Purified L-threo-sphingomyelin (d18:1)
-
Sphingolipid ceramide N-deacylase (SCDase)
-
Reaction Buffer: 50 mM acetate (B1210297) buffer, pH 6.0, containing 1.6% Triton X-100.[7]
-
-
Procedure:
-
Dissolve the purified L-threo-sphingomyelin in the reaction buffer.
-
Add SCDase to the reaction mixture (e.g., 1 mU of enzyme for 10 nmol of substrate).[7]
-
Incubate the reaction at 37°C for an appropriate time (e.g., 1 hour, to be optimized).[7]
-
Stop the reaction by heating at 100°C for 5 minutes.[7]
-
The resulting L-threo-lysosphingomyelin can be purified using similar chromatographic techniques as described for its precursor.
-
Metabolism of L-threo-Lysosphingomyelin (d18:1)
The metabolism of L-threo-lysosphingomyelin primarily involves its catabolism. The key enzyme responsible for the breakdown of lysosphingomyelin is sphingomyelin deacylase, which has been identified as the β-subunit of acid ceramidase. This enzyme hydrolyzes the N-acyl linkage of sphingomyelin to produce lysosphingomyelin. Conversely, the reverse reaction, the acylation of lysosphingomyelin, is also a possibility, though less studied for the L-threo isomer.
Metabolic Pathway of L-threo-Lysosphingomyelin (d18:1)
Caption: Catabolism of L-threo-Sphingomyelin to L-threo-Lysosphingomyelin.
Quantitative Data on Sphingomyelin Deacylase
| Parameter | Value | Reference |
| Optimal pH | 4.7 | |
| Vmax | 14.1 nmol/mg/h | [8] |
| Km | 110.5 µM | [8] |
Experimental Protocol: Sphingomyelin Deacylase Activity Assay
This assay is based on the quantification of the product, sphingosylphosphorylcholine (B14255) (lysosphingomyelin), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials:
-
Substrate: Sphingomyelin (e.g., N-palmitoyl-D-erythro-sphingomyelin, as the natural isomer is often used for assay development)
-
Enzyme source (e.g., purified sphingomyelin deacylase, tissue homogenates)
-
Reaction Buffer: 50 mM potassium acetate buffer (pH 4.7) containing 0.1% Triton X-100 and 20 mM CaCl₂.
-
Internal Standard: D-erythro-sphingosylphosphorylcholine-d7 (lyso-SM-d7) for quantification.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, substrate, and enzyme source.
-
Incubate at 37°C for a defined period (e.g., 16 hours for low activity samples).
-
Stop the reaction by adding a suitable solvent, such as methanol, containing the internal standard.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by LC-MS/MS.
-
Monitor the transition of the precursor ion to the product ion for both the analyte (sphingosylphosphorylcholine, m/z 465.4 -> 184.1) and the internal standard (lyso-SM-d7, m/z 472.4 -> 184.1).
-
Quantify the amount of product formed by comparing the peak area ratio of the analyte to the internal standard with a standard curve.
-
Biological Activity and Signaling
L-threo-lysosphingomyelin (d18:1) is a signaling molecule that exerts its effects through interaction with specific receptors and by modulating intracellular second messengers.
Signaling Pathways
1. S1P Receptor Agonism:
L-threo-lysosphingomyelin is a potent agonist of sphingosine-1-phosphate (S1P) receptors, particularly S1P₁, S1P₂, and S1P₃.[2][3] Activation of these G protein-coupled receptors can lead to a variety of downstream cellular responses, including cell proliferation, migration, and survival.
Caption: L-threo-Lysosphingomyelin signaling through S1P receptors.
2. Intracellular Calcium Mobilization:
Both D-erythro and L-threo isomers of lysosphingomyelin can act as second messengers by inducing the release of calcium from internal stores.[9] This elevation of intracellular calcium can trigger a wide range of cellular processes.
Caption: L-threo-Lysosphingomyelin-induced intracellular calcium release.
Quantitative Data on S1P Receptor Agonism
| Receptor | EC₅₀ (nM) | Reference |
| Human S1P₁ | 19.3 | [2][3] |
| Human S1P₂ | 313.3 | [2][3] |
| Human S1P₃ | 131.8 | [2][3] |
Experimental Protocols
1. S1P Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is adapted from a general method for S1P receptor binding assays and can be used to determine the binding affinity of L-threo-lysosphingomyelin.[3]
-
Materials:
-
Cell membranes expressing the S1P receptor of interest (e.g., from transfected cell lines).
-
Radiolabeled S1P (e.g., [³²P]S1P or [³³P]S1P).
-
L-threo-lysosphingomyelin (d18:1) as the competitor ligand.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[3]
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of L-threo-lysosphingomyelin in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled S1P (at a concentration near its Kd), and the different concentrations of L-threo-lysosphingomyelin.
-
For determining non-specific binding, add a high concentration of unlabeled S1P.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value, from which the Ki can be calculated.
-
2. Intracellular Calcium Release Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to L-threo-lysosphingomyelin using a fluorescent calcium indicator.[10][11]
-
Materials:
-
Adherent cells (e.g., HeLa, HEK293).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
L-threo-lysosphingomyelin (d18:1).
-
Fluorescence plate reader or fluorescence microscope with time-lapse imaging capabilities.
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by mixing the calcium indicator dye with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
Wash the cells with HBSS to remove extracellular dye.
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add a solution of L-threo-lysosphingomyelin to the wells and immediately start recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration.
-
Conclusion
L-threo-lysosphingomyelin (d18:1) is a stereoisomer of lysosphingomyelin with distinct biological activities, primarily as a potent S1P receptor agonist and an inducer of intracellular calcium release. Its synthesis involves a multi-step pathway from L-threo-sphinganine, and its metabolism is mainly governed by the activity of sphingomyelin deacylase. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the physiological and pathological roles of this intriguing bioactive lipid and to support the development of novel therapeutic strategies targeting sphingolipid signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and enzymic synthesis of sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unique Backbone-Water Interaction Detected in Sphingomyelin Bilayers with 1H/31P and 1H/13C HETCOR MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 11. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Presence of L-threo-Lysosphingomyelin (d18:1) in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine. While the biological significance of lysosphingolipids is increasingly recognized, specific data on the L-threo isomer remains limited. This document summarizes the available quantitative data for total lysosphingomyelin (d18:1) in various tissues, details relevant experimental protocols for its analysis, and visually elucidates its known signaling pathways. A significant challenge in the field is the scarcity of stereospecific quantitative data and detailed analytical methods for the L-threo isomer, a gap this guide highlights for future research endeavors.
Introduction
Lysosphingomyelin (sphingosylphosphorylcholine, SPC) is the N-deacylated form of sphingomyelin (B164518) and exists as a bioactive lipid molecule involved in a multitude of cellular processes. It is structurally similar to other well-studied lysosphingolipids like sphingosine-1-phosphate (S1P). Lysosphingomyelin has been identified in various mammalian tissues, including blood plasma and ascites.[1] The molecule exists as different stereoisomers, with the D-erythro and L-threo forms being of particular biological interest. While both isomers can act as intracellular second messengers by mobilizing calcium from internal stores, their extracellular effects can be stereospecific.[1] This guide focuses specifically on the L-threo (d18:1) isomer, summarizing its known biological roles and the methodologies for its study.
Quantitative Data on Lysosphingomyelin (d18:1) in Tissues
A major challenge in the study of L-threo-lysosphingomyelin (d18:1) is the lack of specific quantitative data for this particular isomer in different tissues. Most available studies quantify total lysosphingomyelin (d18:1) without differentiating between the D-erythro and L-threo isomers. The following table summarizes the available data for total lysosphingomyelin (d18:1) concentrations in various biological matrices.
Disclaimer: The data presented in Table 1 represents the concentration of total lysosphingomyelin (d18:1) and is not specific to the L-threo isomer. This information is provided as a proxy due to the current absence of stereospecific quantitative data in the scientific literature.
| Biological Matrix | Species | Condition | Concentration | Reference |
| Plasma | Human | Metabolic Syndrome | Significantly increased (3.8-fold vs. control) | [2] |
| Plasma | Human | Healthy Control | ~50 ± 15 nM | |
| Cerebrospinal Fluid (CSF) | Human | Alzheimer's Disease-like Pathology | 546 nM (cut-off value) | [3] |
| Dried Blood Spots (DBS) | Human | Acid Sphingomyelinase Deficiency | 897 nmol/L (mean) | [4] |
| Dried Blood Spots (DBS) | Human | Healthy Control | 60 nmol/L (mean) | [4] |
Signaling Pathways of Lysosphingomyelin
Lysosphingomyelin exerts its biological effects through various signaling pathways, both as an extracellular ligand and an intracellular second messenger.
Ovarian Cancer G-protein-coupled Receptor 1 (OGR1) Signaling
Lysosphingomyelin is a ligand for the Ovarian Cancer G-protein-coupled Receptor 1 (OGR1), a proton-sensing GPCR.[1] However, studies suggest that lysosphingomyelin may act as an antagonist to the proton-induced activation of OGR1. The activation of OGR1 by acidic pH leads to the stimulation of multiple downstream signaling cascades.[5]
Intracellular Calcium Mobilization
Both L-threo and D-erythro isomers of lysosphingomyelin can act as intracellular second messengers by inducing the release of calcium from internal stores, such as the endoplasmic reticulum (ER) and lysosomes.[1] This calcium mobilization is independent of the inositol (B14025) 1,4,5-triphosphate (IP3) receptor.
Experimental Protocols
The accurate analysis of L-threo-lysosphingomyelin (d18:1) in tissues requires a multi-step process involving tissue homogenization, lipid extraction, and chiral chromatographic separation coupled with mass spectrometry.
Tissue Homogenization and Lipid Extraction
A generalized protocol for the extraction of lipids from tissue samples is outlined below.
Chiral Separation and Quantification by LC-MS/MS
The separation of L-threo and D-erythro isomers of lysosphingomyelin requires the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the chiral separation of a wide range of compounds, including lipids.
Key Methodological Considerations:
-
Chiral Stationary Phase: Selection of an appropriate CSP is critical. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a good starting point.
-
Mobile Phase: The choice of mobile phase depends on the CSP and is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). The composition of the mobile phase needs to be carefully optimized to achieve baseline separation of the enantiomers.
-
Detection: Tandem mass spectrometry (MS/MS) is the preferred method for detection and quantification due to its high sensitivity and specificity. Multiple reaction monitoring (MRM) is typically employed for accurate quantification using a stable isotope-labeled internal standard.
A generalized workflow for the chiral LC-MS/MS analysis is presented below.
Biosynthesis and Degradation
The biosynthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (B43673) (dihydrosphingosine). Desaturation of sphinganine forms sphingosine (B13886) (d18:1). Sphingosine can then be phosphorylated and subsequently acylated to form sphingomyelin. Lysosphingomyelin is formed by the deacylation of sphingomyelin by the action of sphingomyelin deacylase. The degradation of lysosphingomyelin can occur through the action of a lysophospholipase to yield sphingosine and phosphocholine. While the general pathways of sphingolipid metabolism are well-characterized, the specific enzymes that stereoselectively produce or degrade the L-threo isomer of lysosphingomyelin are not yet fully elucidated.
Conclusion and Future Directions
L-threo-lysosphingomyelin (d18:1) is a bioactive lipid with the potential to play significant roles in cellular signaling, particularly through the modulation of intracellular calcium levels. However, a comprehensive understanding of its endogenous presence and function is hampered by a significant lack of quantitative data for this specific stereoisomer in tissues. The development and application of robust and sensitive analytical methods for the chiral separation and quantification of lysosphingomyelin isomers are crucial to advancing our knowledge in this area. Future research should focus on:
-
Developing and validating stereospecific analytical methods for the quantification of L-threo-lysosphingomyelin (d18:1) in a wide range of biological tissues.
-
Conducting comprehensive tissue distribution studies to determine the endogenous levels of L-threo-lysosphingomyelin (d18:1) in health and disease.
-
Elucidating the specific enzymatic pathways responsible for the synthesis and degradation of L-threo-lysosphingomyelin.
-
Further investigating the specific downstream signaling events and cellular responses mediated by the L-threo isomer to understand its precise physiological and pathological roles.
Addressing these knowledge gaps will be instrumental for researchers, scientists, and drug development professionals in exploring the therapeutic potential of targeting L-threo-lysosphingomyelin and its metabolic pathways.
References
- 1. Sphingolipid base metabolism. Stereospecific uptake of proton in the enzymatic conversion of sphinganine 1-phosphate to ethanolamine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted chiral lipidomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingomyelin SM(d18:1/18:0) is Significantly Enhanced in Cerebrospinal Fluid Samples Dichotomized by Pathological Amyloid-β42, Tau, and Phospho-Tau-181 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
L-threo-Lysosphingomyelin (d18:1): A Technical Whitepaper on its S1P Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the binding affinity of L-threo-lysosphingomyelin (d18:1) to Sphingosine-1-Phosphate (S1P) receptors. It includes a summary of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Core Findings: S1P Receptor Binding Affinity
L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a stereoisomer of the endogenous bioactive sphingolipid, lysosphingomyelin. It has been identified as a potent agonist for a subset of the S1P receptor family, which comprises five G protein-coupled receptors (S1P1-5) that play crucial roles in numerous physiological processes, including immune cell trafficking, angiogenesis, and vascular barrier function.[1] The differential activation of these receptor subtypes can lead to distinct downstream signaling events and physiological outcomes.
Quantitative Data Summary
The binding affinity of L-threo-lysosphingomyelin (d18:1) for human S1P receptors has been characterized, demonstrating a clear selectivity profile. The available quantitative data, presented as EC50 values, are summarized in the table below.
| Ligand | Receptor Subtype | EC50 (nM) | Assay Type | Reference |
| L-threo-Lysosphingomyelin (d18:1) | Human S1P1 | 19.3 | GTPγS Binding Assay | [1] |
| L-threo-Lysosphingomyelin (d18:1) | Human S1P2 | 313.3 | GTPγS Binding Assay | [1] |
| L-threo-Lysosphingomyelin (d18:1) | Human S1P3 | 131.8 | GTPγS Binding Assay | [1] |
| L-threo-Lysosphingomyelin (d18:1) | Human S1P4 | Data not available | - | |
| L-threo-Lysosphingomyelin (d18:1) | Human S1P5 | Data not available | - |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The determination of ligand binding affinity and functional activity at G protein-coupled receptors such as the S1P receptors typically involves radioligand binding assays and functional assays like the GTPγS binding assay. The EC50 values presented above were determined using a GTPγS binding assay. Below are detailed, generalized methodologies for these key experimental approaches.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon ligand binding to a GPCR. The binding of an agonist promotes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.
Principle: In the presence of an agonist, the GPCR undergoes a conformational change that facilitates the release of GDP from the associated Gα subunit. [35S]GTPγS then binds to the empty nucleotide-binding pocket. Since [35S]GTPγS is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, it remains bound, and the accumulated radioactivity is proportional to the extent of G protein activation.
Generalized Protocol:
-
Membrane Preparation:
-
Cells stably or transiently expressing the S1P receptor of interest (e.g., HEK293T or CHO cells) are cultured and harvested.
-
Cells are lysed by homogenization in a cold hypotonic buffer (e.g., Tris-HCl buffer) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (containing MgCl2, and GDP).
-
Varying concentrations of the test ligand (L-threo-lysosphingomyelin).
-
Cell membranes expressing the S1P receptor subtype.
-
[35S]GTPγS (at a final concentration typically in the low nanomolar range).
-
-
The plate is incubated at room temperature (e.g., 25-30°C) for a defined period (e.g., 60 minutes) to allow for G protein activation and [35S]GTPγS binding.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
The filters are washed with ice-cold wash buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The specific binding data is then plotted against the logarithm of the ligand concentration, and the EC50 value is determined by non-linear regression analysis using a sigmoidal dose-response curve.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to a receptor. It is used to determine the affinity (Kd) and density (Bmax) of receptors.
Principle: A radiolabeled ligand (e.g., [3H]S1P or a specific [32P]S1P) is incubated with a source of receptors (e.g., cell membranes). At equilibrium, the amount of radioligand bound to the receptors is measured.
Generalized Protocol:
-
Membrane Preparation: The protocol for membrane preparation is similar to that described for the GTPγS binding assay.
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Increasing concentrations of the radiolabeled ligand are incubated with a fixed amount of cell membranes in an assay buffer.
-
The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.
-
Non-specific binding is determined by including a high concentration of an unlabeled competing ligand in a parallel set of tubes.
-
The reaction is terminated by rapid filtration, and the bound radioactivity is counted.
-
Specific binding is plotted against the radioligand concentration, and the data are fitted to a one-site binding hyperbola to determine the Kd and Bmax.
-
-
Competition Binding Assay (to determine the affinity of an unlabeled ligand):
-
A fixed concentration of the radiolabeled ligand is incubated with cell membranes in the presence of increasing concentrations of the unlabeled test compound (L-threo-lysosphingomyelin).
-
The incubation and filtration steps are the same as for the saturation binding assay.
-
The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibition constant), which represents the affinity of the unlabeled ligand for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key aspects of S1P receptor signaling and the experimental workflow for its characterization.
References
L-threo-Lysosphingomyelin (d18:1): A Technical Guide to Its Cellular Signaling Mechanisms
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
L-threo-lysosphingomyelin (d18:1), also known as L-threo-Sphingosylphosphorylcholine, is an endogenous bioactive sphingolipid that plays a crucial role in cellular communication. As an isomer of the more commonly studied D-erythro-lysosphingomyelin, it exhibits distinct biological activities, primarily through its function as a potent agonist for Sphingosine-1-Phosphate (S1P) receptors. This technical guide provides an in-depth overview of the known cellular signaling pathways activated by L-threo-lysosphingomyelin (d18:1), presents quantitative data on its receptor affinity, outlines common experimental methodologies used for its study, and visualizes the core signaling cascades.
Primary Molecular Targets: Sphingosine-1-Phosphate (S1P) Receptors
L-threo-lysosphingomyelin (d18:1) functions as a powerful agonist for several members of the S1P receptor family, which are G-protein coupled receptors (GPCRs) integral to various physiological processes.[1] Its binding affinity varies across the different receptor subtypes, showing a particularly high potency for the human S1P1 receptor.[1][2][3][4] The stereochemistry of the molecule is critical, as its D-erythro counterpart displays a different affinity profile for the same receptors.[2][5]
Quantitative Data: Receptor Agonism
The following table summarizes the half-maximal effective concentration (EC₅₀) values of L-threo-lysosphingomyelin (d18:1) for human S1P receptors. This data is crucial for understanding its potency and selectivity.
| Receptor Subtype | EC₅₀ (nM) | Reference |
| Human S1P₁ | 19.3 | [1][2][3] |
| Human S1P₂ | 313.3 | [1][3] |
| Human S1P₃ | 131.8 | [1][2][3] |
Core Signaling Pathways
Activation of S1P receptors by L-threo-lysosphingomyelin (d18:1) initiates a cascade of intracellular events. These pathways are fundamental to cellular responses such as proliferation, migration, and cytoskeletal arrangement.[6] While some signaling effects are receptor-mediated, lysosphingolipids can also act as intracellular second messengers.[6]
S1P Receptor-Mediated Signaling Cascade
As a GPCR agonist, L-threo-lysosphingomyelin (d18:1) triggers signaling through heterotrimeric G-proteins. The specific downstream effects depend on the G-protein alpha subunit coupled to the S1P receptor subtype (e.g., Gᵢ, Gᵩ, G₁₂/₁₃). A key pathway activated by general lysosphingomyelin is the p42/44 mitogen-activated protein kinase (MAPK) cascade, which is a central regulator of cell growth and differentiation.[6]
Intracellular Calcium Mobilization
Separate from receptor-mediated pathways, both L-threo and D-erythro isomers of lysosphingomyelin can function as intracellular second messengers, directly inducing the release of calcium (Ca²⁺) from internal stores like the endoplasmic reticulum.[6] This elevation of intracellular calcium is a ubiquitous signaling mechanism that can trigger a wide array of cellular functions.
Experimental Protocols and Methodologies
While detailed, step-by-step protocols are found within specific research publications, this section outlines the principles behind the key experiments used to characterize the activity of L-threo-lysosphingomyelin (d18:1).
Receptor Activation Assays
To determine the EC₅₀ values, cell-based assays are typically employed using cell lines (e.g., HEK293 or CHO) engineered to overexpress a specific human S1P receptor subtype.
-
Principle: Cells are incubated with varying concentrations of L-threo-lysosphingomyelin (d18:1). Receptor activation is measured by quantifying a downstream signal, such as:
-
GTPγS Binding: Measures the G-protein activation state.
-
Second Messenger Accumulation: Quantifies changes in cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) (IP) levels.
-
Reporter Gene Expression: Uses a reporter gene (e.g., luciferase) linked to a response element that is activated by the signaling pathway.
-
-
Data Analysis: A dose-response curve is generated to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
Intracellular Calcium Mobilization Assay
This assay directly measures the ability of L-threo-lysosphingomyelin (d18:1) to increase intracellular calcium concentration.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to free Ca²⁺, the dye's fluorescence properties change.
-
Procedure:
-
Cells are loaded with the fluorescent dye.
-
A baseline fluorescence reading is established.
-
L-threo-lysosphingomyelin (d18:1) is added to the cells.
-
The change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.
-
-
Data Analysis: The magnitude of the fluorescence peak corresponds to the amount of calcium released.
MAPK Pathway Activation (Western Blot)
Western blotting is the standard method to confirm the activation of specific signaling proteins like those in the MAPK pathway.
-
Principle: This technique detects the phosphorylation state of target proteins, as phosphorylation is a key mechanism of signal transduction.
-
Procedure:
-
Cells are treated with L-threo-lysosphingomyelin (d18:1) for a specific duration.
-
Cells are lysed, and total protein is extracted.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
-
Data Analysis: The intensity of the band corresponding to the phosphorylated protein is quantified and compared to untreated controls and total protein levels.
Conclusion and Future Directions
L-threo-lysosphingomyelin (d18:1) is a highly potent signaling lipid that primarily engages S1P receptors to initiate downstream signaling cascades, including MAPK activation and calcium mobilization. Its ability to also act as an intracellular second messenger adds another layer of complexity to its biological function. For researchers in drug development, the high affinity of L-threo-lysosphingomyelin (d18:1) for S1P₁, a key regulator of immune cell trafficking and endothelial barrier function, makes it and its associated pathways compelling areas for further investigation. Future studies should focus on elucidating the specific G-protein coupling for each S1P receptor in response to this particular isomer and exploring its physiological and pathological roles in more complex biological systems.
References
An In-depth Technical Guide on L-threo-Lysosphingomyelin (d18:1) and Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a bioactive sphingolipid that plays a significant role in cellular signaling. As an isomer of the more commonly studied D-erythro-lysosphingomyelin, the L-threo form exhibits distinct biological activities, particularly in the modulation of intracellular calcium levels. This technical guide provides a comprehensive overview of the mechanisms by which L-threo-lysosphingomyelin (d18:1) induces calcium mobilization, details the experimental protocols for its study, and presents quantitative data on its activity. The information is intended to support researchers, scientists, and drug development professionals in their investigation of sphingolipid signaling pathways and the development of novel therapeutics targeting these pathways.
Introduction to L-threo-Lysosphingomyelin (d18:1)
L-threo-lysosphingomyelin (d18:1) is an endogenous lysosphingolipid characterized by a sphingosine (B13886) backbone with a phosphocholine (B91661) headgroup. It is an isomer of lysosphingomyelin and is recognized as a potent agonist of Sphingosine-1-Phosphate (S1P) receptors.[1][2] Specifically, it targets S1P receptor subtypes 1, 2, and 3, which are G protein-coupled receptors (GPCRs) involved in a myriad of cellular processes.[1][2] The interaction of L-threo-lysosphingomyelin (d18:1) with these receptors initiates downstream signaling cascades that can lead to the mobilization of intracellular calcium, a crucial second messenger that governs a wide range of physiological responses.
Quantitative Data: Receptor Affinity of L-threo-Lysosphingomyelin (d18:1)
The biological activity of L-threo-lysosphingomyelin (d18:1) is primarily mediated through its interaction with S1P receptors. The following table summarizes the half-maximal effective concentrations (EC50) for the activation of human S1P receptors by this lipid mediator.
| Receptor Subtype | EC50 (nM) |
| Human S1P₁ | 19.3[1][2] |
| Human S1P₂ | 313.3[1][2] |
| Human S1P₃ | 131.8[1][2] |
This data highlights the high potency of L-threo-lysosphingomyelin (d18:1), particularly at the S1P₁ receptor.
Signaling Pathways of L-threo-Lysosphingomyelin (d18:1)-Induced Calcium Mobilization
The mobilization of intracellular calcium by L-threo-lysosphingomyelin (d18:1) is a multifaceted process that can occur through at least two distinct, yet potentially interconnected, pathways following the activation of S1P receptors.
G Protein-Coupled Receptor (GPCR) Signaling Cascade
L-threo-lysosphingomyelin (d18:1) binding to S1P receptors initiates a canonical GPCR signaling pathway. The specific downstream effects are dependent on the G protein subtype to which the S1P receptor is coupled.
-
S1P₁ Receptor: This receptor couples exclusively to the Gαi/o family of G proteins.[3] Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase. However, the βγ subunits of the dissociated G protein can activate Phospholipase C (PLC).[4][5]
-
S1P₂ and S1P₃ Receptors: These receptors can couple to multiple G protein families, including Gαq/11 and Gαi/o.[3][6] The Gαq/11 pathway directly activates PLC.[7]
The activation of PLC is a critical step in calcium mobilization. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the membrane of the endoplasmic reticulum (ER), which is a major intracellular calcium store.[9] This binding triggers the opening of the IP₃R channels and the release of Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration.[9]
Figure 1. G Protein-Coupled Receptor Signaling Cascade for Calcium Mobilization.
Lysosomal Calcium Release
Recent evidence suggests that sphingolipids, including sphingosine, can directly mobilize calcium from acidic intracellular stores such as lysosomes.[10] This pathway appears to be independent of the canonical PLC-IP₃-ER axis. Sphingosine has been shown to activate the two-pore channel 1 (TPC1), a cation channel located on the lysosomal membrane, leading to the release of lysosomal Ca²⁺ into the cytoplasm.[10] Given the structural similarity, it is plausible that L-threo-lysosphingomyelin or its metabolites could also act on these lysosomal channels. The release of calcium from lysosomes can act as a trigger to induce further calcium release from the ER, a phenomenon known as calcium-induced calcium release (CICR), thereby amplifying the calcium signal.[3]
Figure 2. Lysosomal Calcium Release Pathway.
Stereospecificity of Lysosphingomyelin in Calcium Mobilization
The stereochemistry of sphingolipids can significantly impact their biological activity. Studies on sphingosylphosphorylcholine (B14255) (SPC) isomers have revealed stereospecific effects on cellular responses. For instance, one study demonstrated that extracellularly applied D-erythro-SPC, but not L-threo-SPC, was effective in increasing the frequency of miniature endplate potentials, a calcium-dependent process, at frog motor nerve endings.[11] However, when delivered intracellularly via liposomes, both D-erythro-SPC and L-threo-SPC were active.[11] This suggests that the stereospecificity may be related to transport across the cell membrane or interaction with extracellular versus intracellular targets. The potent agonism of L-threo-lysosphingomyelin (d18:1) at S1P receptors, which are cell surface receptors, indicates that this isomer is indeed active extracellularly in initiating signaling cascades that can lead to calcium mobilization. Further research is required to fully elucidate the differential roles of lysosphingomyelin stereoisomers in various cell types and signaling pathways.
Experimental Protocols
The following section outlines a general methodology for measuring L-threo-lysosphingomyelin (d18:1)-induced intracellular calcium mobilization.
Measurement of Intracellular Calcium Mobilization using a Fluorescent Plate Reader
This protocol is adapted from standard methods for measuring GPCR-mediated calcium flux.[12]
Materials:
-
Cells expressing the S1P receptor(s) of interest (e.g., HEK293, CHO, or a relevant primary cell line)
-
Cell culture medium and supplements
-
Black-walled, clear-bottom 96-well plates
-
L-threo-lysosphingomyelin (d18:1) stock solution (in a suitable solvent, e.g., methanol (B129727) or DMSO, with a carrier protein like BSA)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye. Leave a final volume of buffer in each well for the assay.
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for a set period (e.g., 30-60 seconds).
-
Using the instrument's injector, add the desired concentration of L-threo-lysosphingomyelin (d18:1) to the wells.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak response and subsequent decline (e.g., 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Data can be expressed as the change in fluorescence (ΔF) from baseline or as a ratio of the fluorescence to the baseline (F/F₀).
-
For dose-response experiments, plot the peak fluorescence change against the logarithm of the L-threo-lysosphingomyelin (d18:1) concentration to determine the EC50 value.
-
Figure 3. Experimental Workflow for Calcium Mobilization Assay.
Conclusion
L-threo-lysosphingomyelin (d18:1) is a potent bioactive lipid that elicits intracellular calcium mobilization primarily through the activation of S1P receptors. The subsequent signaling can proceed via the canonical Gq-PLC-IP₃ pathway leading to calcium release from the endoplasmic reticulum, and potentially through direct or indirect effects on lysosomal calcium channels. The stereospecificity of lysosphingomyelin action adds a layer of complexity that warrants further investigation. The provided experimental protocols offer a framework for researchers to quantitatively assess the effects of L-threo-lysosphingomyelin (d18:1) on intracellular calcium dynamics. A deeper understanding of these mechanisms will be instrumental for the development of targeted therapies for diseases in which sphingolipid signaling is dysregulated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S1P activates store-operated calcium entry via receptor- and non-receptor-mediated pathways in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putting G protein–coupled receptor-mediated activation of phospholipase C in the limelight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical roles of Gi/o proteins and phospholipase C-δ1 in the activation of receptor-operated TRPC4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of phospholipase C by G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functionally redundant control of cardiac hypertrophic signaling by inositol 1,4,5-trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 11. Extra- and intracellular sphingosylphosphorylcholine promote spontaneous transmitter release from frog motor nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM | PLOS One [journals.plos.org]
L-threo-Lysosphingomyelin (d18:1): An In-depth Technical Guide to its Role in Membrane Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-threo-lysosphingomyelin (d18:1), a bioactive sphingolipid, is an important signaling molecule involved in a variety of cellular processes. As an isomer of the more commonly studied D-erythro-lysosphingomyelin, it exhibits distinct biological activities, primarily through its interaction with cell surface receptors and its influence on intracellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of L-threo-lysosphingomyelin (d18:1) in membrane biology, with a focus on its signaling properties, biophysical impact on membranes, and the methodologies used for its study. This document is intended to serve as a valuable resource for researchers in the fields of lipid biology, cell signaling, and drug development.
Introduction
Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as key regulators of cellular functions. Lysosphingolipids, which are deacylated forms of sphingolipids, have emerged as important signaling molecules. L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is an endogenous bioactive sphingolipid.[1] It is structurally similar to sphingosine-1-phosphate (S1P), a well-characterized lipid mediator, and exerts some of its effects through the S1P receptor family.[2] Understanding the specific roles of the L-threo isomer is critical for elucidating the complex network of sphingolipid signaling and for the development of targeted therapeutics.
Physicochemical Properties and Membrane Interactions
While specific biophysical studies on L-threo-lysosphingomyelin (d18:1) are limited, the properties of sphingolipids in general provide insights into its likely behavior within cellular membranes. Sphingomyelins, the parent molecules of lysosphingomyelin, are known to influence membrane fluidity and the formation of lipid rafts. The presence of the long, largely saturated sphingoid base contributes to more ordered membrane domains.[3][4] The deacylation to form lysosphingomyelin introduces a free amine group, which may alter its interaction with neighboring lipids and membrane proteins.
Table 1: Physicochemical Properties of L-threo-Lysosphingomyelin (d18:1)
| Property | Value | Reference |
| Molecular Formula | C23H49N2O5P | [1] |
| Molecular Weight | 464.6 g/mol | [1] |
| Solubility | Soluble in Chloroform:Methanol (B129727) (2:1) | [1] |
Signaling Pathways of L-threo-Lysosphingomyelin (d18:1)
The primary signaling mechanism of L-threo-lysosphingomyelin (d18:1) is through its interaction with sphingosine-1-phosphate (S1P) receptors, a family of G protein-coupled receptors (GPCRs).
S1P Receptor Agonism
L-threo-lysosphingomyelin (d18:1) is a potent agonist of several S1P receptors, with varying affinities.
Table 2: Receptor Binding Affinities of L-threo-Lysosphingomyelin (d18:1)
| Receptor Subtype | EC50 (nM) | Reference |
| Human S1P1 | 19.3 | [5] |
| Human S1P2 | 313.3 | [5] |
| Human S1P3 | 131.8 | [5] |
The activation of these receptors initiates downstream signaling cascades that can influence a wide range of cellular processes, including cell proliferation, migration, and survival.[6]
Intracellular Calcium Mobilization
Both L-threo and D-erythro isomers of lysosphingomyelin can act as second messengers to release calcium from internal stores.[2] This effect is likely mediated through the activation of Phospholipase C (PLC) following Gq protein-coupled S1P receptor stimulation, leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent calcium release from the endoplasmic reticulum.
Metabolism of L-threo-Lysosphingomyelin (d18:1)
L-threo-lysosphingomyelin is produced from the deacylation of sphingomyelin (B164518). This reaction is catalyzed by sphingomyelin deacylase.[7][8] The stereospecificity of this enzyme and the subsequent metabolic fate of the L-threo isomer are areas of ongoing research.
Experimental Protocols
Quantification of L-threo-Lysosphingomyelin (d18:1) by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of lysosphingomyelin from biological samples.
Materials:
-
Internal Standard: D7-lysosphingomyelin
-
Extraction Solvent: Methanol
-
LC Column: C18 column
-
Mobile Phase A: Water/acetonitrile (70:30) with 0.1% formic acid
-
Mobile Phase B: Isopropanol/acetonitrile (65:35) with 0.1% formic acid
-
Mass spectrometer with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: To a known amount of plasma or tissue homogenate, add a known amount of D7-lysosphingomyelin internal standard.
-
Protein Precipitation: Add 5 volumes of ice-cold methanol to the sample. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying: Dry the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution from 99.5% mobile phase A to a suitable concentration of mobile phase B to separate the analytes.[5]
-
Operate the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM).
-
Monitor the precursor to product ion transitions for L-threo-lysosphingomyelin (e.g., m/z 465.4 -> 184) and the internal standard (e.g., m/z 472.4 -> 184).[5]
-
-
Quantification: Create a calibration curve using known concentrations of L-threo-lysosphingomyelin and the internal standard to quantify the amount in the sample.
Measurement of Intracellular Calcium Concentration
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium following stimulation with L-threo-lysosphingomyelin.[9]
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or appropriate microplates and grow to the desired confluency.
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Imaging:
-
Place the dish on the microscope stage or in the plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add L-threo-lysosphingomyelin (d18:1) at the desired concentration.
-
Continue to acquire fluorescence images or readings to monitor the change in the 340/380 nm ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK), a downstream target of S1P receptor signaling.[10][11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with L-threo-lysosphingomyelin (d18:1) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Conclusion and Future Directions
L-threo-lysosphingomyelin (d18:1) is a bioactive lipid with significant signaling roles, primarily through its agonistic activity on S1P receptors. Its ability to modulate intracellular calcium levels and activate downstream kinase cascades like the ERK pathway highlights its importance in cellular communication. While progress has been made in understanding its function, further research is needed to fully elucidate the specific biophysical effects of L-threo-lysosphingomyelin on membrane properties, the stereospecificity of its metabolism, and the precise downstream signaling events it triggers through different S1P receptor subtypes. A deeper understanding of these aspects will be crucial for the development of novel therapeutic strategies targeting sphingolipid signaling pathways in various diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Cutting Edge of the Pathogenesis of Atopic Dermatitis: Sphingomyelin Deacylase, the Enzyme Involved in Its Ceramide Deficiency, Plays a Pivotal Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cutting Edge of the Pathogenesis of Atopic Dermatitis: Sphingomyelin Deacylase, the Enzyme Involved in Its Ceramide Deficiency, Plays a Pivotal Role | MDPI [mdpi.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine 1 phosphate receptor-1 (S1PR1) signaling protects cardiac function by inhibiting cardiomyocyte autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of L-threo-Lysosphingomyelin (d18:1) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-Lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a bioactive sphingolipid involved in various cellular processes. As a stereoisomer of the more common D-erythro-lysosphingomyelin, its distinct biological activities are of increasing interest. Lysosphingomyelin has been identified as a signaling molecule that can induce the release of calcium from intracellular stores.[1] Furthermore, elevated levels of lysosphingomyelin serve as a key biomarker for Niemann-Pick disease, a lysosomal storage disorder.[2][3] Accurate and sensitive quantification of L-threo-lysosphingomyelin (d18:1) is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of L-threo-lysosphingomyelin (d18:1) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Biological Significance and Signaling Pathway
L-threo-Lysosphingomyelin, along with its D-erythro counterpart, acts as a second messenger by mobilizing calcium from internal cellular stores.[1] This process is critical for various downstream cellular signaling cascades. While the precise signaling pathway for the L-threo isomer is still under investigation, it is understood to be involved in intracellular calcium homeostasis. The structurally similar molecule, sphingosine (B13886), has been shown to induce calcium release from lysosomes via the two-pore channel 1 (TPC1), leading to the nuclear translocation of transcription factor EB (TFEB), a master regulator of autophagy.[2][3][4][5] This suggests a potential mechanism for lysosphingomyelin-induced signaling.
Caption: L-threo-Lysosphingomyelin Signaling Pathway.
Experimental Workflow
The quantification of L-threo-lysosphingomyelin (d18:1) from biological matrices involves several key steps, from sample collection to data analysis. A generalized workflow is presented below.
Caption: Experimental Workflow for Quantification.
Detailed Experimental Protocols
Materials and Reagents
-
L-threo-Lysosphingomyelin (d18:1) standard (Avanti Polar Lipids or equivalent)
-
Isotopically labeled internal standard (IS), e.g., Lysosphingomyelin-D7 (d18:1)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials
Sample Preparation
A protein precipitation method is commonly used for the extraction of lysosphingolipids from plasma.[1][3]
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., Lysosphingomyelin-D7) to each plasma sample. The final concentration of the IS should be within the linear range of the assay.
-
Protein Precipitation: Add 5 volumes of ice-cold methanol (500 µL) to the plasma sample.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
Liquid Chromatography (LC) Conditions
Separation of lysosphingolipid isomers can be challenging. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for good peak shape and retention of these polar lipids.[6] Alternatively, a C8 or C18 reversed-phase column can be used.[1][4] Method development will be necessary to achieve baseline separation of L-threo and D-erythro isomers.
| Parameter | HILIC Method Recommendation |
| Column | HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.2% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid |
| Flow Rate | 0.4 - 0.8 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 2 - 10 µL |
| Gradient | Time (min) |
Note: The gradient should be optimized to ensure sufficient separation of L-threo-lysosphingomyelin from its isomers and other matrix components.
Mass Spectrometry (MS/MS) Conditions
Analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500 - 600°C |
| Gas Flow Rates | Optimize for the specific instrument |
| MRM Transitions | Analyte |
Note: Collision energy should be optimized for each specific instrument to achieve the most stable and intense signal for the product ion.
Quantitative Data Summary
The following tables provide an example of expected quantitative performance data for a lysosphingomyelin LC-MS/MS assay. These values should be established during method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x |
| Correlation (r²) | > 0.99 |
Table 2: Assay Performance Characteristics
| Parameter | Typical Acceptance Criteria |
| Limit of Detection (LOD) | Signal-to-Noise > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Table 3: Example of Lysosphingomyelin Concentrations in Human Plasma
| Population | Mean Concentration (nmol/L) | Range (nmol/L) |
| Healthy Controls | 60 | 28 - 114 |
| ASMD Patients | 897 | 277 - 3356 |
Data adapted from a study on Acid Sphingomyelinase Deficiency (ASMD) patients.[2]
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of L-threo-lysosphingomyelin (d18:1). The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the expected quantitative performance, will aid researchers in accurately measuring this important bioactive lipid. Careful method development, particularly for the chromatographic separation of stereoisomers, and thorough validation are essential for obtaining reliable and reproducible results. This will enable a deeper understanding of the role of L-threo-lysosphingomyelin in health and disease.
References
- 1. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular sphingosine releases calcium from lysosomes. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 5. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of L-threo-Lysosphingomyelin (d18:1) in Human Plasma by LC-MS/MS
References
- 1. benchchem.com [benchchem.com]
- 2. L-threo Lysosphingomyelin (d18:1) (L-threo-Sphingosylphosphorylcholine) | S1P受体激动剂 | MCE [medchemexpress.cn]
- 3. Biological functions of sphingomyelins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Elevation of plasma lysosphingomyelin-509 and urinary bile acid metabolite in Niemann-Pick disease type C-affected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency | springermedizin.de [springermedizin.de]
- 12. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. erndim.org [erndim.org]
Application Notes and Protocols for L-threo-Lysosphingomyelin (d18:1) Extraction from Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a bioactive sphingolipid involved in various cellular processes. Its accurate quantification in brain tissue is crucial for neuroscience research and the development of therapeutics for neurological disorders. This document provides detailed protocols for the extraction of L-threo-lysosphingomyelin from brain tissue, a comparison of common extraction methods, and an overview of its signaling pathway.
Data Presentation: Comparison of Lipid Extraction Methods
The choice of extraction method can significantly impact the yield and purity of the extracted lipids. Below is a summary of the performance of two common lipid extraction methods, the Folch method (Chloroform/Methanol) and the Methyl-tert-butyl ether (MTBE) method, for the extraction of sphingolipids from brain tissue. While specific recovery percentages for L-threo-lysosphingomyelin (d18:1) are not widely reported, the data for the broader class of sphingomyelins and other lipids provide a valuable comparison.
| Feature | Folch Method (Chloroform/Methanol) | MTBE Method | Reference |
| Principle | A biphasic extraction using a chloroform (B151607), methanol (B129727), and water mixture to partition lipids into the lower organic phase. | A biphasic extraction where lipids are partitioned into the upper, less dense MTBE phase. | [1] |
| General Lipid Recovery | Considered the "gold-standard" with good recovery for a broad range of lipid classes.[1] | Similar or better recoveries for most major lipid classes compared to the Folch method.[1] | [1] |
| Sphingomyelin Recovery | High recovery rates. | Similar to Folch method. | [2] |
| Lysophospholipid Recovery | Effective for a broad range of lipids, including lysolipids.[3] | May have lower recoveries for some lysophospholipids like lysophosphatidylcholines (LPCs).[4] | [3][4] |
| Safety | Chloroform is a suspected carcinogen and toxic. | MTBE is a safer alternative to chloroform. | [1] |
| Throughput | More time-consuming and less amenable to automation. | Faster, cleaner, and well-suited for high-throughput applications and automation.[1] | [1] |
| Reproducibility | Generally good, but can be influenced by tissue characteristics. | Reported to have very good reproducibility. | [4] |
Experimental Protocols
Protocol 1: Modified Folch Method for Lysosphingomyelin Extraction
This protocol is a variation of the classic Folch method, optimized for the extraction of sphingolipids from brain tissue.
Materials:
-
Brain tissue (fresh or frozen)
-
Chloroform
-
Methanol
-
Deionized water
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., Dounce or mechanical homogenizer)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas stream or vacuum concentrator
-
Internal standard (e.g., C17-sphingosine-1-phosphate or a deuterated lysosphingomyelin standard)
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of brain tissue.
-
Add 3 mL of ice-cold PBS and homogenize the tissue thoroughly until a uniform suspension is achieved.[5]
-
Take an aliquot of the homogenate for protein quantification if normalization is required.
-
-
Lipid Extraction:
-
To the remaining homogenate, add a 2:1 (v/v) mixture of chloroform and methanol. A common ratio is 19 volumes of the solvent mixture to 1 volume of the tissue homogenate.[5]
-
Add the internal standard to the solvent mixture before adding it to the sample to account for extraction efficiency.
-
Vortex the mixture vigorously for 2 minutes.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
-
Phase Separation:
-
Add 0.2 volumes of deionized water to the mixture to induce phase separation.
-
Vortex briefly and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Three layers will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform containing the lipids), and a protein disk at the interface.
-
-
Lipid Recovery:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Avoid disturbing the protein interface.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol/chloroform 4:1, v/v for LC-MS analysis).[5]
-
Protocol 2: MTBE Method for High-Throughput Lysosphingomyelin Extraction
This protocol utilizes MTBE as a safer and more efficient alternative to chloroform.
Materials:
-
Brain tissue (fresh or frozen)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Deionized water
-
Homogenizer (e.g., bead beater for high-throughput)
-
Centrifuge
-
Glass or polypropylene (B1209903) centrifuge tubes
-
Nitrogen gas stream or vacuum concentrator
-
Internal standard
Procedure:
-
Tissue Homogenization:
-
Place a pre-weighed amount of brain tissue (e.g., 10-50 mg) into a homogenization tube containing ceramic beads.
-
Add 1.5 mL of methanol and the internal standard.
-
Homogenize the tissue using a bead beater.
-
-
Lipid Extraction:
-
Add 5 mL of MTBE to the homogenate.
-
Incubate the mixture for 1 hour at room temperature with shaking.
-
-
Phase Separation:
-
Add 1.25 mL of deionized water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Two phases will be visible: an upper organic phase (MTBE containing the lipids) and a lower aqueous phase.
-
-
Lipid Recovery:
-
Carefully collect the upper organic phase and transfer it to a new tube.[6]
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.
-
Mandatory Visualization
Signaling Pathway of L-threo-Lysosphingomyelin
L-threo-lysosphingomyelin can act as a signaling molecule by interacting with G protein-coupled receptors (GPCRs) on the cell surface, such as OGR1 (GPR68), GPR4, and G2A. This interaction initiates a cascade of intracellular events.
Caption: L-threo-Lysosphingomyelin signaling pathway.
Experimental Workflow for L-threo-Lysosphingomyelin Extraction and Analysis
The following diagram outlines the general workflow from brain tissue collection to the final analysis of L-threo-lysosphingomyelin.
Caption: Experimental workflow for lysosphingomyelin extraction.
References
- 1. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Lysosphingomyelin Isomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the chiral separation of lysosphingomyelin (Lyso-SM) isomers using high-performance liquid chromatography (HPLC). Lysosphingomyelin, a bioactive lipid, plays a crucial role in various cellular signaling pathways, and the stereochemistry of this molecule can significantly influence its biological activity. The method described herein provides a robust approach for the resolution of Lyso-SM diastereomers, enabling more accurate investigation of their specific physiological and pathological functions. This protocol is adapted from established methods for the separation of related sphingolipid diastereomers.
Introduction
Lysosphingomyelin, or sphingosylphosphorylcholine, is the N-deacylated form of sphingomyelin (B164518) and acts as a signaling molecule in a multitude of biological processes.[1][2][3] Its involvement in cell growth, differentiation, and inflammation has made it a molecule of interest in various research fields, including oncology and metabolic diseases.[2][4] Naturally occurring sphingolipids typically possess the D-erythro configuration.[5] However, synthetic preparations or biological conversions can result in the formation of other stereoisomers, such as L-threo forms. The distinct spatial arrangement of functional groups in these isomers can lead to differential binding to receptors and enzymes, resulting in varied biological responses. Therefore, the ability to separate and quantify individual lysosphingomyelin isomers is critical for understanding their specific roles in cellular signaling and for the development of targeted therapeutics.
This document provides a comprehensive HPLC method for the chiral separation of lysosphingomyelin isomers, along with a summary of a key signaling pathway involving this important lipid.
Lysosphingomyelin Signaling Pathway
Lysosphingomyelin exerts its biological effects in part by acting as a ligand for G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that influence cellular behavior. The following diagram illustrates a simplified signaling pathway for lysosphingomyelin.
Caption: Lysosphingomyelin signaling via a G protein-coupled receptor.
Experimental Protocols
The following protocol is a recommended starting point for the chiral separation of lysosphingomyelin isomers, based on a validated method for sphingomyelin diastereomers.[5] Optimization may be required depending on the specific isomers of interest and the sample matrix.
Sample Preparation
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, cells, tissue homogenate) using a modified Folch or Bligh-Dyer method.
-
Solid-Phase Extraction (SPE): To enrich for lysosphingomyelin, subject the total lipid extract to SPE on a silica-based sorbent.
-
Condition the SPE cartridge with a non-polar solvent (e.g., hexane).
-
Load the lipid extract onto the cartridge.
-
Wash with solvents of increasing polarity to remove less polar lipids.
-
Elute lysosphingomyelin with a polar solvent mixture (e.g., methanol/water).
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected fraction under a stream of nitrogen. Reconstitute the dried lipid residue in the initial mobile phase for HPLC analysis.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: Normal-phase Diol column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Hexane:Isopropanol:Acetic Acid (82:17:1, v/v/v) with 0.08% Triethylamine.[5]
-
Mobile Phase B: Isopropanol:Water:Acetic Acid (85:14:1, v/v/v) with 0.08% Triethylamine.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
Gradient Elution Program
The following gradient program is suggested for optimal separation of lysosphingomyelin diastereomers.[5]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 10.0 | 100 | 0 |
| 20.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 31.0 | 100 | 0 |
| 40.0 | 100 | 0 |
The following diagram illustrates the experimental workflow from sample preparation to data analysis.
Caption: Workflow for the chiral separation of lysosphingomyelin isomers.
Data Presentation
The described HPLC method allows for the baseline separation of D-erythro and L-threo isomers of lysosphingomyelin. The following table summarizes representative quantitative data obtained from the analysis of a standard mixture, based on the separation of N-oleoyl-sphingomyelin diastereomers.[5]
| Isomer | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| D-erythro-Lysosphingomyelin | 22.5 | 15,430 | - |
| L-threo-Lysosphingomyelin | 24.1 | 14,980 | > 1.5 |
Note: Retention times and peak areas are illustrative and may vary depending on the specific lysosphingomyelin species (acyl chain length), HPLC system, and column condition.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the chiral separation of lysosphingomyelin isomers. By enabling the resolution and quantification of individual stereoisomers, this protocol will facilitate a more precise understanding of their distinct biological functions. This methodology is a valuable tool for researchers in the fields of lipidomics, cell signaling, and drug development, aiding in the elucidation of the roles of specific lysosphingomyelin isomers in health and disease.
References
- 1. Sphingosylphosphorylcholine (SPC) is a substrate for the Pseudomonas aeruginosa phospholipase C/sphingomyelinase, PlcH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Levels of Sphingosylphosphorylcholine (SPC) in Plasma of Metabolic Syndrome Patients | PLOS One [journals.plos.org]
- 3. Sphingosylphosphorylcholine stimulates CCL2 production from human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Levels of Sphingosylphosphorylcholine (SPC) in Plasma of Metabolic Syndrome Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
L-threo-Lysosphingomyelin (d18:1): A Key Biomarker for Niemann-Pick Disease
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Niemann-Pick disease (NPD) is a group of rare, inherited lysosomal storage disorders characterized by the accumulation of lipids in various tissues, leading to a wide range of debilitating symptoms and, in severe cases, premature death. NPD is broadly classified into three main types: A, B, and C. Niemann-Pick types A and B (NPA and NPB), also known as Acid Sphingomyelinase Deficiency (ASMD), are caused by mutations in the SMPD1 gene, leading to deficient activity of the enzyme acid sphingomyelinase (ASM).[1] This deficiency results in the accumulation of sphingomyelin (B164518). Niemann-Pick type C (NPC) is a distinct neurovisceral disorder caused by mutations in the NPC1 or NPC2 genes, which are essential for intracellular cholesterol trafficking.[2] This leads to the accumulation of unesterified cholesterol and other lipids, including sphingolipids, within the late endosomes and lysosomes.[3][4]
The overlapping clinical presentations of these diseases can make differential diagnosis challenging. Therefore, the identification of specific and sensitive biomarkers is crucial for accurate diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. L-threo-lysosphingomyelin (d18:1), also known as lysosphingomyelin (Lyso-SM), and its related analogue, lysosphingomyelin-509 (Lyso-SM-509), have emerged as highly promising biomarkers for Niemann-Pick disease.[5] This application note provides a comprehensive overview of the role of L-threo-lysosphingomyelin (d18:1) as a biomarker for NPD, including detailed experimental protocols for its quantification and data presentation.
Biochemical Pathway and Biomarker Rationale
In healthy individuals, sphingomyelin is hydrolyzed by acid sphingomyelinase (ASM) into ceramide and phosphocholine (B91661) within the lysosome. In Niemann-Pick disease types A and B, the deficiency in ASM activity leads to the accumulation of sphingomyelin.[6] A portion of this excess sphingomyelin is then catabolized by a different enzyme, acid ceramidase, through a deacylation reaction, resulting in the formation of lysosphingomyelin (Lyso-SM).[5]
In Niemann-Pick type C, the primary defect is in cholesterol transport. However, this leads to a secondary accumulation of sphingomyelin and other sphingolipids.[7] The precise mechanism of Lyso-SM elevation in NPC is still under investigation but is thought to be a consequence of the overall disruption of lysosomal function and lipid trafficking.[8]
A structurally related molecule, lysosphingomyelin-509 (Lyso-SM-509), has also been identified as a key biomarker, particularly for NPC.[9] While Lyso-SM is elevated in both ASMD and NPC, the relative levels of Lyso-SM and Lyso-SM-509 can aid in the differential diagnosis. Generally, Lyso-SM is markedly more elevated in ASMD, while Lyso-SM-509 is a more specific marker for NPC.[10]
Quantitative Data
The following tables summarize the reported concentrations of lysosphingomyelin (Lyso-SM) and lysosphingomyelin-509 (Lyso-SM-509) in plasma from healthy controls and patients with Niemann-Pick disease. These values are typically determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Plasma Lysosphingomyelin (Lyso-SM) Concentrations
| Cohort | Mean ± SD (nM) | Median (nM) | Range (nM) | n | Reference |
| NPC Patients | 8.2 ± 2.8 | 7.0 | 5.1 - 11.7 | 5 | [11][12] |
| Healthy Controls | 3.1 ± 1.4 | 2.9 | 1.5 - 4.8 | 7 | [11][12] |
| NP-A/B Patients | - | 133 - 386 ng/mL* | - | 28 | [13] |
*Note: Units are presented as reported in the source. Conversion to nM requires the molecular weight of Lyso-SM (464.6 g/mol ).
Table 2: Plasma Lysosphingomyelin-509 (Lyso-SM-509) Concentrations
| Cohort | Mean of Median | Range | n | Reference |
| NPC Patients | 65.2 | 26.7 - 73.2 | 5 | [11][12] |
| Healthy Controls | Not typically elevated | - | - | [9] |
| NP-A/B Patients | Not typically elevated | - | - | [9] |
Experimental Protocols
The quantification of lysosphingomyelin and lysosphingomyelin-509 is most reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.[14][15][16][17][18]
Sample Collection and Preparation
a) Plasma:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at a low speed (e.g., 500 x g) for 20 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
b) Dried Blood Spots (DBS):
-
Spot whole blood onto a filter paper card (e.g., Whatman 903).
-
Allow the spots to dry completely at room temperature.
-
Store DBS cards in a low-humidity environment, protected from light, at room temperature or refrigerated.
Biomarker Extraction
a) From Plasma:
-
To 10 µL of plasma, add 50 µL of methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
b) From Dried Blood Spots:
-
Punch out a 3.2 mm disc from the DBS card.
-
Place the disc in a well of a 96-well plate.
-
Add an extraction solution (e.g., 100 µL of methanol:acetonitrile:water 80:15:5, v/v) containing the internal standard.[15][17]
-
Incubate the plate with shaking for a defined period (e.g., 1 hour at 45°C).[17]
-
Transfer the extract to a new plate for analysis.
LC-MS/MS Analysis
a) Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes. A typical run time is around 4 minutes.[15]
-
Flow Rate: 0.3-0.5 mL/min.
b) Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lysosphingomyelin (Lyso-SM) | 465.3 | 184.1 |
| Lysosphingomyelin-509 (Lyso-SM-509) | 509.3 | 184.1 |
| Internal Standard (e.g., Lyso-SM-d7) | 472.3 | 184.1 |
Note: Specific m/z values may vary slightly depending on the instrument and adducts formed.
Data Analysis and Quantification
-
A calibration curve is generated using known concentrations of analytical standards.
-
The concentration of the biomarkers in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Logical Relationships in Biomarker Elevation
The differential elevation of Lyso-SM and Lyso-SM-509 provides a powerful tool for distinguishing between Niemann-Pick disease subtypes.
Conclusion
L-threo-lysosphingomyelin (d18:1) and lysosphingomyelin-509 are highly valuable biomarkers for the diagnosis and differential diagnosis of Niemann-Pick disease. Their quantification in plasma or dried blood spots using LC-MS/MS offers a sensitive and specific method to aid in the timely identification of affected individuals. The protocols and data presented in this application note provide a foundation for researchers and clinicians working on Niemann-Pick disease, from basic research to the development of novel therapeutics. Further research is warranted to fully establish the utility of these biomarkers in monitoring disease progression and response to treatment.
References
- 1. SMPD1-associated Niemann–Pick disease - Wikipedia [en.wikipedia.org]
- 2. Lysosphingolipid Quantitation in Plasma and Dried‐Blood Spots Using Targeted High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingomyelinase Deficiency: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Niemann-Pick Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Accumulation of sphingomyelin in Niemann-Pick disease type C cells disrupts Rab9-dependent vesicular trafficking of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niemann-Pick type C disease: The atypical sphingolipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elevation of plasma lysosphingomyelin-509 and urinary bile acid metabolite in Niemann-Pick disease type C-affected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-EPMC6047109 - Elevation of plasma lysosphingomyelin-509 and urinary bile acid metabolite in Niemann-Pick disease type C-affected individuals. - OmicsDI [omicsdi.org]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma and dried blood spot lysosphingolipids for the diagnosis of different sphingolipidoses: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for L-threo-Lysosphingomyelin (d18:1) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-Lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a bioactive sphingolipid that plays a crucial role as a signaling molecule in a variety of cellular processes. As an isomer of the more commonly studied D-erythro-lysosphingomyelin, the L-threo form exhibits distinct stereospecific effects, particularly in the context of G protein-coupled receptor (GPCR) activation. It is a potent agonist of Sphingosine-1-Phosphate (S1P) receptors, which are key regulators of cell proliferation, differentiation, migration, and survival.[1] Understanding the cellular effects of L-threo-lysosphingomyelin (d18:1) is critical for research in areas such as cancer biology, immunology, and neurobiology, as well as for the development of novel therapeutics targeting sphingolipid signaling pathways.
These application notes provide detailed protocols for the use of L-threo-lysosphingomyelin (d18:1) in cell culture experiments, focusing on its preparation, and its application in cell proliferation and calcium mobilization assays.
Data Presentation
L-threo-Lysosphingomyelin (d18:1) is a high-affinity agonist for several S1P receptors, with the following reported half-maximal effective concentrations (EC50).
| Receptor Subtype | EC50 (nM) |
| Human S1P₁ | 19.3[1][2][3] |
| Human S1P₂ | 313.3[1][2][3] |
| Human S1P₃ | 131.8[1][2][3] |
Signaling Pathways
L-threo-Lysosphingomyelin (d18:1) exerts its effects primarily through the activation of S1P receptors, which couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The diagram below illustrates the major signaling pathways activated by L-threo-lysosphingomyelin (d18:1).
Experimental Protocols
Protocol 1: Preparation of L-threo-Lysosphingomyelin (d18:1) for Cell Culture
L-threo-Lysosphingomyelin (d18:1) is a lipid and requires a carrier for solubilization in aqueous cell culture media. Bovine Serum Albumin (BSA) is commonly used for this purpose.
Materials:
-
L-threo-Lysosphingomyelin (d18:1) powder
-
Chloroform:Methanol (2:1, v/v)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Nitrogen gas source
-
Water bath or heat block
Procedure:
-
Stock Solution Preparation:
-
Dissolve L-threo-Lysosphingomyelin (d18:1) in a chloroform:methanol (2:1) solution to a known concentration (e.g., 1 mg/mL).
-
Aliquot the desired amount of the stock solution into a sterile glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
-
Complexing with BSA:
-
Prepare a 1% (w/v) BSA solution in sterile PBS.
-
Add the appropriate volume of the 1% BSA solution to the lipid film to achieve the desired final concentration of L-threo-Lysosphingomyelin (d18:1) (e.g., 1 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
Incubate the solution in a 37°C water bath for 30-60 minutes with occasional vortexing to ensure complete complexation.
-
-
Sterilization and Storage:
-
Sterilize the L-threo-Lysosphingomyelin-BSA complex by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution and dilute it to the desired final concentration in serum-free cell culture medium immediately before use. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay, typically in the range of 10 nM to 10 µM.
-
Protocol 2: Cell Proliferation/Viability Assay
This protocol describes a method to assess the effect of L-threo-Lysosphingomyelin (d18:1) on cell proliferation and viability using a colorimetric assay such as MTT or MTS.
Materials:
-
Cells of interest (e.g., HEK293, CHO, or cancer cell lines)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well cell culture plates
-
L-threo-Lysosphingomyelin (d18:1)-BSA complex (prepared as in Protocol 1)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the complete medium and replace it with 100 µL of serum-free medium.
-
Prepare serial dilutions of the L-threo-Lysosphingomyelin (d18:1)-BSA complex in serum-free medium to achieve the desired final concentrations.
-
Add the diluted compound to the respective wells. Include wells with serum-free medium only (negative control) and medium with BSA vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay:
-
Following the incubation period, add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 3: Calcium Mobilization Assay
This protocol outlines a method to measure intracellular calcium mobilization in response to L-threo-Lysosphingomyelin (d18:1) using a fluorescent calcium indicator.
Materials:
-
Cells expressing S1P receptors (e.g., HEK293 or CHO cells)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
L-threo-Lysosphingomyelin (d18:1)-BSA complex
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently remove the loading buffer and wash the cells twice with 100 µL of HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of the L-threo-Lysosphingomyelin (d18:1)-BSA complex at various concentrations into the wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀.
-
Plot the ΔF/F₀ against the concentration of L-threo-Lysosphingomyelin (d18:1) to generate a dose-response curve.
-
References
Application Notes and Protocols for L-threo-Lysosphingomyelin (d18:1) Analytical Standard Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-Lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a bioactive sphingolipid that plays a crucial role in various cellular signaling pathways.[1] As an isomer of the more common D-erythro-lysosphingomyelin, it functions as a potent agonist for the sphingosine-1-phosphate (S1P) receptors S1P1, S1P2, and S1P3.[2][3] Accurate quantification of L-threo-lysosphingomyelin (d18:1) in biological samples is essential for understanding its physiological and pathological roles. These application notes provide detailed protocols for the preparation of L-threo-lysosphingomyelin (d18:1) analytical standards for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of L-threo-Lysosphingomyelin (d18:1) is provided in the table below.
| Property | Value | Reference |
| CAS Number | 105615-55-2 | [4] |
| Molecular Formula | C23H49N2O5P | [4] |
| Formula Weight | 464.6 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility | Chloroform (B151607):Methanol (2:1) | [4] |
| Purity | ≥98% | [4] |
| Storage (Solid) | -20°C | [4] |
| Stability (Solid) | ≥ 4 years at -20°C | [4] |
| Storage (Solution) | -80°C for up to 1 year |
Experimental Protocols
Protocol 1: Preparation of L-threo-Lysosphingomyelin (d18:1) Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of L-threo-lysosphingomyelin (d18:1).
Materials:
-
L-threo-Lysosphingomyelin (d18:1) solid (≥98% purity)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Inert gas (e.g., argon or nitrogen)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Pipettes and sterile pipette tips
Procedure:
-
Allow the vial of L-threo-lysosphingomyelin (d18:1) to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount (e.g., 1 mg) of the solid standard into a clean glass vial.
-
Prepare a 2:1 (v/v) solution of chloroform and methanol.
-
Add the appropriate volume of the 2:1 chloroform:methanol solvent to the vial to achieve a final concentration of 1 mg/mL. For 1 mg of the standard, add 1 mL of the solvent mixture.
-
Purge the headspace of the vial with an inert gas to prevent oxidation.
-
Securely cap the vial and vortex gently until the solid is completely dissolved.
-
Store the stock solution at -80°C.
Protocol 2: Preparation of Calibration Curve Standards
This protocol outlines the serial dilution of the stock solution to prepare a set of calibration standards. An eight-point calibration curve ranging from 1 nM to 1000 nM is a common practice for sphingolipid analysis in biological matrices.[5]
Materials:
-
1 mg/mL L-threo-Lysosphingomyelin (d18:1) stock solution
-
Internal Standard (IS): It is highly recommended to use a stable isotope-labeled internal standard for accurate quantification. A suitable choice is Sphingomyelin (d18:1/17:0), which is structurally similar but mass-distinct.
-
Surrogate matrix: 5% Bovine Serum Albumin (BSA) in saline solution[5]
-
Microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile pipette tips
Procedure:
-
Prepare a Working Stock Solution (e.g., 10 µM): Dilute the 1 mg/mL stock solution with the surrogate matrix to a concentration of 10 µM.
-
Serial Dilution: Perform a serial dilution of the working stock solution in the surrogate matrix to obtain the desired concentrations for the calibration curve. A general serial dilution protocol can be followed to achieve the target concentrations.[6] The following table provides an example for an 8-point calibration curve.
| Standard | Concentration (nM) | Volume of Previous Standard | Volume of Surrogate Matrix |
| 1 | 1000 | 100 µL of 10 µM Working Stock | 900 µL |
| 2 | 500 | 500 µL of Standard 1 | 500 µL |
| 3 | 250 | 500 µL of Standard 2 | 500 µL |
| 4 | 100 | 400 µL of Standard 3 | 600 µL |
| 5 | 50 | 500 µL of Standard 4 | 500 µL |
| 6 | 10 | 200 µL of Standard 5 | 800 µL |
| 7 | 5 | 500 µL of Standard 6 | 500 µL |
| 8 | 1 | 200 µL of Standard 7 | 800 µL |
-
Addition of Internal Standard: Spike each calibration standard and the blank (surrogate matrix only) with the internal standard at a fixed concentration (e.g., 100 nM).
-
These calibration standards are now ready for sample extraction and LC-MS/MS analysis.
Protocol 3: Quality Control of the Analytical Standard
Regular quality control checks are crucial to ensure the accuracy and reliability of the analytical standard.
Procedure:
-
Purity Assessment: The purity of the solid standard should be confirmed upon receipt via a Certificate of Analysis from the supplier. For prepared solutions, purity can be periodically assessed by LC-MS to check for the presence of degradation products.
-
Concentration Verification: The concentration of the stock solution can be verified by preparing a fresh stock solution and comparing the LC-MS/MS response.
-
Stability Testing: The stability of the stock and working solutions should be monitored over time. This can be done by analyzing a freshly prepared standard against an aged standard stored under the recommended conditions. The results should be within a predefined acceptance criterion (e.g., ±15% of the initial concentration). Stability studies should be conducted at regular intervals (e.g., every 3-6 months).[7][8]
Data Presentation
The following table summarizes the key parameters for a typical LC-MS/MS analysis of L-threo-Lysosphingomyelin (d18:1).
| Parameter | Typical Value/Range |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Precursor > Product) | To be optimized for the specific instrument |
| Calibration Curve Range | 1 - 1000 nM |
| Correlation Coefficient (r²) | > 0.99 |
Visualizations
Signaling Pathway of L-threo-Lysosphingomyelin (d18:1)
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes: Mass Spectrometry Fragmentation of L-threo-Lysosphingomyelin (d18:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a bioactive sphingolipid that plays a crucial role in various cellular processes. As an isomer of the more commonly studied D-erythro-lysosphingomyelin, it is an agonist for sphingosine-1-phosphate (S1P) receptors, albeit with different potencies.[1][2] The accurate identification and quantification of L-threo-lysosphingomyelin (d18:1) in biological matrices are essential for understanding its physiological and pathological roles. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific analysis of sphingolipids.[3][4] This document provides detailed application notes on the characteristic fragmentation of L-threo-lysosphingomyelin (d18:1) and a comprehensive protocol for its analysis.
Mass Spectrometry Fragmentation of L-threo-Lysosphingomyelin (d18:1)
Under positive ion electrospray ionization (ESI+), L-threo-lysosphingomyelin (d18:1) readily forms a protonated precursor ion [M+H]⁺. The molecular formula for L-threo-lysosphingomyelin (d18:1) is C₂₃H₄₉N₂O₅P, with an exact mass of 464.337909 Da.[5][6] Collision-induced dissociation (CID) of the precursor ion results in a characteristic fragmentation pattern that is invaluable for its identification and quantification.
The primary fragmentation pathway involves the cleavage of the phosphodiester bond, leading to the formation of two major, diagnostic product ions:
-
m/z 184.07: This highly abundant ion corresponds to the phosphocholine (B91661) headgroup (C₅H₁₄NO₄P)⁺.[3][7][8][9] Its presence is a hallmark of sphingomyelins and phosphatidylcholines.
-
m/z 264.27: This fragment represents the d18:1 sphingosine (B13886) long-chain base (LCB) after the loss of two water molecules (C₁₈H₃₄N)⁺.[3][7][10]
The presence of these two key fragments provides high confidence in the identification of lysosphingomyelin (d18:1).
Quantitative Data Summary
The table below summarizes the key ions observed in the positive ion mode fragmentation of L-threo-lysosphingomyelin (d18:1).
| Ion Description | Chemical Formula | Calculated m/z |
| Protonated Precursor Ion [M+H]⁺ | C₂₃H₅₀N₂O₅P⁺ | 465.3451 |
| Phosphocholine Headgroup | C₅H₁₄NO₄P⁺ | 184.0733 |
| Dehydrated Sphingosine Base | C₁₈H₃₆NO⁺ | 282.2791 |
| Doubly Dehydrated Sphingosine Base | C₁₈H₃₄N⁺ | 264.2686 |
Experimental Protocols
This section outlines a typical workflow for the analysis of L-threo-lysosphingomyelin (d18:1) using LC-MS/MS.
Sample Preparation (Lipid Extraction)
A standard lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, is recommended to isolate lipids from biological samples (e.g., plasma, cells, tissues). An appropriate internal standard, such as a stable isotope-labeled lysosphingomyelin, should be added prior to extraction for accurate quantification.
Liquid Chromatography (LC)
Reverse-phase chromatography is commonly employed for the separation of sphingolipids.
-
Column: C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B (re-equilibration)
-
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
The analysis is typically performed on a triple quadrupole or a high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primary: 465.3 → 184.1
-
Confirmatory: 465.3 → 264.3
-
-
Instrument Parameters (Typical values, should be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: 20-30 eV (for m/z 184.1), 30-40 eV (for m/z 264.3)
-
Visualizations
The following diagrams illustrate the fragmentation pathway and the experimental workflow.
Caption: Fragmentation of L-threo-Lysosphingomyelin (d18:1)
Caption: LC-MS/MS Workflow for Lysosphingomyelin Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-threo Lysosphingomyelin (d18:1) | CAS 105615-55-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid specific molecular ion emission as a function of the primary ion characteristics in TOF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Detection of L-threo-Lysosphingomyelin (d18:1) in Cerebrospinal Fluid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
L-threo-Lysosphingomyelin (d18:1) is a stereoisomer of lysosphingomyelin, a bioactive lipid that acts as an intracellular and extracellular signaling molecule.[1] Both the L-threo and the naturally occurring D-erythro isomers can function as second messengers by inducing the release of calcium from internal stores.[1] The stereochemistry of lysosphingomyelin is critical, as extracellular effects appear to be stereospecific.[1] Alterations in sphingolipid metabolism have been implicated in the pathophysiology of various neurodegenerative diseases, making the specific detection of sphingolipid isomers in cerebrospinal fluid (CSF) a promising area for biomarker discovery and drug development. This application note provides a detailed protocol for the extraction and quantification of L-threo-lysosphingomyelin (d18:1) in human CSF using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview
This method describes a comprehensive workflow for the sensitive and specific detection of L-threo-lysosphingomyelin (d18:1) in cerebrospinal fluid. The protocol includes detailed steps for lipid extraction from CSF samples, followed by a robust LC-MS/MS analysis for the quantification of the target analyte. A key aspect of this protocol is the proposed method for the chromatographic separation of L-threo and D-erythro diastereomers, which is crucial for accurate quantification of the specific L-threo isomer.
Experimental Workflow
References
Application Notes and Protocols for L-threo-Lysosphingomyelin (d18:1) Profiling using Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosphingolipids are bioactive molecules derived from the deacylation of sphingolipids. Among them, L-threo-Lysosphingomyelin (d18:1) is gaining increasing interest due to its role as a signaling molecule, particularly as a potent agonist for several Sphingosine-1-Phosphate (S1P) receptors.[1] Dysregulation of L-threo-Lysosphingomyelin (d18:1) levels has been implicated in various physiological and pathological processes, making its accurate quantification in biological samples crucial for understanding disease mechanisms and for biomarker discovery.
This document provides a detailed workflow and experimental protocols for the quantitative profiling of L-threo-Lysosphingomyelin (d18:1) in various biological matrices, including plasma and tissues, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics approach.
Quantitative Data Summary
The following tables summarize the reported concentrations of lysosphingomyelin in human plasma from healthy individuals. It is important to note that most studies report concentrations of total lysosphingomyelin (Lyso-SM) or the D-erythro isomer. Data specifically for the L-threo isomer in various tissues is limited in the current literature.
Table 1: Concentration of Lysosphingomyelin (d18:1) in Human Plasma of Healthy Controls
| Analyte | Concentration Range | Mean Concentration | Method | Reference |
| Lysosphingomyelin (LysoSM) | 28–114 nmol/L | 60 nmol/L | LC-MS/MS | [2] |
| Lysosphingomyelin (LSM) | 0.6 - 1.8 ng/mL | 1.2 ng/mL | LC-MS/MS | [3] |
Note: The reported values may represent the sum of stereoisomers (D-erythro and L-threo) unless specified otherwise.
Experimental Workflow
The overall workflow for the lipidomics analysis of L-threo-Lysosphingomyelin (d18:1) is depicted in the following diagram.
Caption: A general workflow for L-threo-Lysosphingomyelin (d18:1) profiling.
Experimental Protocols
Sample Preparation
a) Plasma:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples briefly to ensure homogeneity.
-
Use 50 µL of plasma for the lipid extraction procedure.
b) Tissues:
-
Flash-freeze fresh tissue samples in liquid nitrogen immediately after collection and store at -80°C.
-
Weigh the frozen tissue (typically 10-50 mg).
-
Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice using a tissue homogenizer.
-
Measure the protein concentration of the tissue homogenate for normalization purposes.
Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for the extraction of sphingolipids.
Materials:
-
Chloroform
-
0.9% NaCl solution
-
Internal Standard (IS): L-threo-Lysosphingomyelin (d18:1) with a stable isotope-labeled chain (e.g., d7-LSM)
Protocol:
-
To 50 µL of plasma or an equivalent amount of tissue homogenate in a glass tube, add 250 µL of methanol containing the internal standard (e.g., at a final concentration of 10 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 500 µL of chloroform, vortex for 1 minute, and incubate at room temperature for 10 minutes.
-
Add 150 µL of 0.9% NaCl solution and vortex for 1 minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating lysosphingolipids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient from 50% to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 50% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
L-threo-Lysosphingomyelin (d18:1): Precursor ion (m/z) 465.3 -> Product ion (m/z) 184.1 (for the phosphocholine (B91661) headgroup).
-
Internal Standard (e.g., d7-LSM): Precursor ion (m/z) 472.3 -> Product ion (m/z) 184.1.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Signaling Pathway
L-threo-Lysosphingomyelin (d18:1) acts as a potent agonist for Sphingosine-1-Phosphate (S1P) receptors, particularly S1P1, S1P2, and S1P3.[1] Activation of these G protein-coupled receptors (GPCRs) initiates a cascade of downstream signaling events that regulate various cellular processes.
References
- 1. Screening of Phospholipids in Plasma of Large-Artery Atherosclerotic and Cardioembolic Stroke Patients With Hydrophilic Interaction Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of L-threo-Lysosphingomyelin (d18:1)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of L-threo-Lysosphingomyelin (d18:1), with a primary focus on mitigating matrix effects.
Troubleshooting Guide
Issue: Poor signal intensity or high signal variability for L-threo-Lysosphingomyelin (d18:1).
This is a common issue in mass spectrometry, often stemming from matrix effects, improper sample concentration, or suboptimal instrument settings.[1]
| Potential Cause | Troubleshooting Step |
| Ion Suppression from Phospholipids (B1166683) | Phospholipids are a major cause of ion suppression in biological samples.[2][3] Implement a robust sample preparation method to remove them. Techniques like HybridSPE have been shown to remove over 95% of phospholipids.[4] Consider switching from a simple protein precipitation to a more selective technique. |
| Inadequate Sample Concentration | If the sample is too dilute, the analyte signal will be weak. Conversely, a highly concentrated sample can exacerbate matrix effects.[1] Optimize the final sample concentration. If dilution is used to reduce matrix effects, ensure the L-threo-Lysosphingomyelin (d18:1) concentration remains above the limit of detection. |
| Suboptimal Ionization | The choice of ionization technique and its parameters significantly impacts signal intensity.[1] Experiment with different ionization methods (e.g., ESI, APCI) and optimize source parameters such as temperature and gas flows.[1] |
| Instrument Not Calibrated | An uncalibrated instrument can lead to poor performance.[1] Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal operation.[1] |
Issue: No chromatographic peaks are observed.
The absence of peaks can indicate a problem with the sample, the chromatography, or the detector.[5]
| Potential Cause | Troubleshooting Step |
| Sample Preparation Failure | The analyte may have been lost during sample preparation. Review the extraction protocol and ensure all steps were performed correctly. Check for potential sources of analyte degradation. |
| Column Issues | The analytical column may be cracked or clogged.[5] Inspect the column for any visible damage. If a clog is suspected, try back-flushing the column or replacing it. |
| Detector Malfunction | The detector may not be functioning correctly.[5] Ensure the detector is turned on and the flame is lit (for certain detectors). Check that the gas flows are appropriate.[5] |
| Incorrect Method Parameters | The acquisition method may not be set up correctly to detect L-threo-Lysosphingomyelin (d18:1). Verify the mass transitions and other MS parameters. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of L-threo-Lysosphingomyelin (d18:1)?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of quantitative analysis.[6] In biological matrices like plasma and serum, phospholipids are a primary cause of matrix effects.[2][3]
Q2: What is the most effective strategy to minimize matrix effects in L-threo-Lysosphingomyelin (d18:1) analysis?
The most effective approach is a thorough sample preparation to remove interfering matrix components before they enter the mass spectrometer.[7] Techniques such as Solid-Phase Extraction (SPE) and specialized methods like HybridSPE are highly effective for cleaning up lipid samples.[8][9]
Q3: Can I simply dilute my sample to reduce matrix effects?
Sample dilution can be a straightforward method to reduce matrix effects by lowering the concentration of interfering components. However, this is only viable if the concentration of L-threo-Lysosphingomyelin (d18:1) remains sufficiently high for sensitive detection after dilution.
Q4: How do I choose the right sample preparation technique?
The choice depends on the complexity of your matrix, the required level of cleanliness, and throughput needs.
-
Protein Precipitation (PPT): Simple and fast but ineffective at removing phospholipids, often leading to significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but analyte recovery can be variable, especially for more polar lipids.
-
Solid-Phase Extraction (SPE): Offers better selectivity than PPT and LLE, with various sorbents available for targeted cleanup.[10]
-
HybridSPE: Combines the simplicity of PPT with the selectivity of SPE for targeted phospholipid removal, resulting in very clean extracts and high analyte recovery.[8]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the performance of different sample preparation methods in removing phospholipids and their impact on analyte recovery and matrix effects.
| Sample Preparation Method | Phospholipid Removal Efficiency | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low (No removal)[9][11] | Variable, can be low due to suppression[9] | High (up to 70% signal suppression reported)[8] | Simple, fast, inexpensive. | High matrix effects, poor for sensitive assays.[9] |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable, can be low for polar analytes. | Moderate | Can be effective for some matrices. | Can be labor-intensive, may have emulsion issues.[12] |
| Solid-Phase Extraction (SPE) | Moderate to High (depends on sorbent)[9] | Good to Excellent | Low to Moderate | High selectivity, cleaner extracts than PPT/LLE.[6][10] | More complex, requires method development.[11] |
| HybridSPE | Very High (>95-100%)[4][8] | Excellent (often >90%)[8] | Very Low | Highly selective for phospholipids, simple workflow. | Higher cost per sample than PPT. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is a rapid way to remove the bulk of proteins from a biological sample.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid, or cold acetone)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300-400 µL of cold precipitation solvent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[13]
-
Incubate the sample at -20°C for at least 60 minutes to facilitate protein precipitation.[14]
-
Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated proteins.[14]
-
Carefully collect the supernatant containing the analyte for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general guideline for using a C18 SPE cartridge to clean up a lipid extract.
Materials:
-
SPE cartridge (e.g., C18)
-
Sample extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of equilibration solvent through the cartridge to prepare it for the sample.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Pass 1 mL of wash solvent through the cartridge to remove unwanted, weakly bound matrix components.
-
Elution: Pass 1 mL of elution solvent through the cartridge to collect the lipids of interest.
-
The eluted sample is typically dried down and reconstituted in a solvent compatible with the LC-MS system.
Protocol 3: HybridSPE-Phospholipid
This protocol utilizes a specialized SPE phase for the targeted removal of phospholipids.
Materials:
-
HybridSPE-Phospholipid cartridge or 96-well plate
-
Biological sample (e.g., plasma, serum)
-
Precipitation solvent (acetonitrile with 1% formic acid)
-
Vortex mixer
-
Collection plate or tubes
-
Vacuum manifold
Procedure (96-well plate "in-well" precipitation):
-
Pipette 100 µL of plasma or serum into each well of the HybridSPE plate.[4]
-
Add 300 µL of precipitation solvent to each well.[4]
-
Mix by vortexing to precipitate the proteins.
-
Apply vacuum to the plate to draw the supernatant through the HybridSPE phase and into the collection plate.
-
The collected eluent is free of proteins and phospholipids and is ready for LC-MS analysis.
Visualizations
Signaling Pathway of L-threo-Lysosphingomyelin (d18:1)
Caption: Simplified signaling of L-threo-Lysosphingomyelin (d18:1).
Experimental Workflow for L-threo-Lysosphingomyelin (d18:1) Analysis
Caption: General workflow for L-threo-Lysosphingomyelin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: L-threo-Lysosphingomyelin (d18:1) LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio for L-threo-Lysosphingomyelin (d18:1) in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of L-threo-Lysosphingomyelin (d18:1).
Question: Why is my L-threo-Lysosphingomyelin (d18:1) signal weak or absent?
Answer: A low or absent signal for your analyte can be attributed to several factors throughout the experimental workflow. Here’s a systematic troubleshooting approach:
-
Sample Preparation and Extraction:
-
Inefficient Extraction: Lysosphingomyelin may not be efficiently recovered from the sample matrix. Ensure your extraction solvent is appropriate for lysosphingolipids. A common extraction solution is a mixture of methanol (B129727), acetonitrile, and water (e.g., 80:15:5 v/v/v).[1] For complex matrices like plasma, a protein precipitation step is crucial. This can be achieved by adding a high volume of cold methanol containing an internal standard.[2][3][4]
-
Sample Degradation: Ensure samples are handled and stored correctly to prevent degradation. It is recommended to store the extraction solution with the internal standard at -20 °C.[1]
-
Internal Standard Issues: Verify the concentration and addition of your internal standard (e.g., Lyso-SM-d7).[1]
-
-
Liquid Chromatography:
-
Poor Retention or Co-elution: Suboptimal chromatographic conditions can lead to poor peak shape, co-elution with interfering substances (matrix effects), or elution in a region with high background noise.[5][6] Consider optimizing your mobile phase gradient and column chemistry. A C18 column is commonly used for lysosphingolipid separation.[2][3][4]
-
Mobile Phase Contamination: Impurities in your mobile phase can lead to high background noise and ion suppression.[5][7] Use high-purity, MS-grade solvents and freshly prepared mobile phases.[8]
-
-
Mass Spectrometry:
-
Incorrect MS Parameters: Ensure your mass spectrometer is set to the correct precursor and product ions for L-threo-Lysosphingomyelin (d18:1). The transition is typically m/z 465.4 → 184.0.[1]
-
Ion Source Contamination: A dirty ion source is a common cause of poor signal strength.[5] Regular cleaning is essential.
-
Inefficient Ionization: The composition of the mobile phase at the point of elution significantly impacts ionization efficiency. Higher organic content generally improves desolvation and ionization in electrospray ionization (ESI).[6] Mobile phase additives like formic acid (typically 0.1%) are used to enhance protonation in positive ion mode.[1]
-
Question: My peak shape for L-threo-Lysosphingomyelin (d18:1) is poor (tailing or fronting). What can I do?
Answer: Asymmetrical peaks can compromise resolution and the accuracy of quantification.[5][8]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[8]
-
Inappropriate Injection Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and active sites on the column or in the LC system. The use of mobile phase modifiers can help mitigate these effects.
-
Column Degradation: Over time, column performance degrades. If you observe a consistent decline in peak shape and efficiency, consider replacing your analytical column.[7]
Question: I'm observing high background noise in my chromatogram. How can I reduce it?
Answer: High background noise can significantly impact your signal-to-noise ratio.
-
Solvent and Reagent Purity: Use only high-purity, MS-grade solvents and freshly prepared reagents to avoid introducing contaminants.[8]
-
System Contamination: Contamination can originate from the sample, mobile phases, or the LC-MS system itself.[5][7] Regularly flush the system and clean the ion source.
-
Electronic Noise: This can be an issue with the mass spectrometer itself. If you suspect electronic noise, consult your instrument's user manual or contact the manufacturer for support.[8]
Experimental Protocols
Below are detailed methodologies for the analysis of L-threo-Lysosphingomyelin (d18:1).
Protocol 1: Sample Preparation from Plasma
This protocol is adapted from methods described for the extraction of lysosphingolipids from plasma.[2][3][4]
-
Internal Standard Preparation: Prepare a stock solution of a suitable internal standard, such as L-threo-Lysosphingomyelin-d7 (Lyso-SM-d7), in methanol.
-
Protein Precipitation:
-
Pipette 10 µL of plasma into a clean microcentrifuge tube.
-
Add 100 µL of cold methanol containing the internal standard (e.g., 2.5 nmol/L Lyso-SM-d7).[1]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: The sample is now ready for injection into the LC-MS system.
Protocol 2: LC-MS/MS Method
This protocol is based on typical conditions for lysosphingolipid analysis.[1]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 65:35 v/v) with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0.0 min: 0.5% B
-
0.75 min: 25% B
-
1.0 min: 60% B
-
1.5 min: 75% B
-
1.8 min: 100% B
-
2.15 min: 100% B
-
2.2 min: 0.5% B
-
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-threo-Lysosphingomyelin (d18:1): m/z 465.4 → 184.0
-
L-threo-Lysosphingomyelin-d7 (Internal Standard): m/z 472.4 → 184.0
-
-
MS/MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 600 °C
-
Desolvation Gas Flow: 1100 L/h
-
Cone Gas Flow: 50 L/h
-
Collision Energy: 22 V
-
-
Quantitative Data
The following table summarizes typical mass spectrometry parameters for the analysis of Lysosphingomyelin (LysoSM).
| Parameter | Value | Reference |
| Ionization Mode | ESI+ | [1] |
| Precursor Ion (m/z) | 465.4 | [1] |
| Product Ion (m/z) | 184.0 | [1] |
| Capillary Voltage | 3.5 kV | [1] |
| Cone Voltage | 30 V | [1] |
| Collision Energy | 22 V | [1] |
| Source Temperature | 150 °C | [1] |
| Desolvation Temperature | 600 °C | [1] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of L-threo-Lysosphingomyelin (d18:1).
Simplified Sphingomyelin (B164518) Signaling Pathway
Caption: A simplified diagram of the sphingomyelin metabolic and signaling pathway.
References
- 1. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
Stability of L-threo Lysosphingomyelin (d18:1) during sample storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of L-threo-Lysosphingomyelin (d18:1) during sample storage. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for L-threo-Lysosphingomyelin (d18:1)?
A1: For long-term stability, L-threo-Lysosphingomyelin (d18:1) should be stored at -20°C or lower.[1][2][3][4] It is best preserved as a solid or dissolved in a suitable organic solvent. Product information from suppliers suggests a shelf life of at least four years when stored at -20°C.[3][4][5]
Q2: Can I store L-threo-Lysosphingomyelin (d18:1) in an aqueous solution?
A2: It is not recommended to store L-threo-Lysosphingomyelin (d18:1), a phospholipid, in aqueous solutions for extended periods due to the potential for hydrolysis.[1][2] For experiments requiring aqueous buffers, fresh preparations are advised.
Q3: What type of container should I use to store L-threo-Lysosphingomyelin (d18:1)?
A3: When dissolved in an organic solvent, L-threo-Lysosphingomyelin (d18:1) should be stored in glass containers with Teflon-lined caps.[1][2] The use of plastic or polymer materials with organic solvents should be avoided as this can lead to the leaching of impurities.[1][2]
Q4: How can I minimize the degradation of L-threo-Lysosphingomyelin (d18:1) during handling?
A4: To minimize degradation, it is crucial to reduce exposure to air and potential oxidants.[1] For unsaturated lipids like L-threo-Lysosphingomyelin (d18:1), working under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2] Additionally, repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal during analysis (e.g., LC-MS/MS) | Sample degradation due to improper storage. | Ensure storage at -20°C or below in a suitable solvent and container. Prepare fresh aliquots to avoid repeated freeze-thaw cycles. |
| Adsorption to plasticware. | Use glass or Teflon-lined containers and instruments for handling and storage in organic solvents.[1][2] | |
| Inconsistent results between sample aliquots | Non-homogenous sample solution. | Ensure the lipid is completely dissolved in the solvent by vortexing or brief sonication before aliquoting. |
| Inconsistent storage conditions for different aliquots. | Store all aliquots for a given experiment under identical conditions. | |
| Presence of unexpected peaks in chromatogram | Oxidation or hydrolysis of the lipid. | Minimize exposure to air by overlaying with an inert gas.[1][2] Avoid storing in aqueous solutions.[1][2] |
| Contamination from plasticware. | Use high-quality glass and Teflon labware when working with organic solvents.[1][2] |
Stability Data
While specific quantitative stability data for L-threo-Lysosphingomyelin (d18:1) under various conditions is not extensively published, the following table provides an illustrative example of expected stability based on general principles of lipid storage.
| Storage Condition | Solvent | Time Point | Expected Recovery (%) | Potential Degradation Products |
| -80°C | Chloroform (B151607):Methanol (2:1, v/v) with inert gas overlay | 1 year | >98% | Minimal |
| -20°C | Chloroform:Methanol (2:1, v/v) with inert gas overlay | 1 year | >95% | Trace oxidation/hydrolysis products |
| 4°C | Chloroform:Methanol (2:1, v/v) | 1 month | <80% | Oxidation and hydrolysis products |
| Room Temperature | Chloroform:Methanol (2:1, v/v) | 1 week | <60% | Significant oxidation and hydrolysis |
| -20°C | Aqueous Buffer (e.g., PBS) | 1 week | <90% | Hydrolysis products |
Experimental Protocols
Protocol for Assessing the Stability of L-threo-Lysosphingomyelin (d18:1)
This protocol outlines a procedure to evaluate the stability of L-threo-Lysosphingomyelin (d18:1) under different storage conditions.
1. Materials and Reagents:
-
L-threo-Lysosphingomyelin (d18:1)
-
HPLC-grade chloroform and methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Inert gas (e.g., argon or nitrogen)
-
Type 1 glass vials with Teflon-lined caps
-
Calibrated pipettes
-
LC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of L-threo-Lysosphingomyelin (d18:1) at a concentration of 1 mg/mL in a chloroform:methanol (2:1, v/v) mixture.
-
Aliquot the stock solution into multiple glass vials.
-
For solvent-based stability, evaporate the solvent under a gentle stream of nitrogen and then place under vacuum for at least one hour to ensure complete removal of the solvent. Re-dissolve the lipid film in the test solvents (e.g., chloroform:methanol, ethanol).
-
For aqueous-based stability, the dried lipid film can be reconstituted in PBS.
-
Overlay the headspace of each vial with inert gas before sealing.
3. Storage Conditions:
-
Divide the prepared samples into groups for storage at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Store the samples in the dark to prevent photo-oxidation.
4. Time Points for Analysis:
-
Analyze a baseline sample (T=0) immediately after preparation.
-
Subsequent analyses should be performed at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, and 1 year).
5. Sample Analysis by LC-MS/MS:
-
At each time point, retrieve one aliquot from each storage condition.
-
Dilute the sample to a suitable concentration for LC-MS/MS analysis.
-
Quantify the remaining L-threo-Lysosphingomyelin (d18:1) using a validated LC-MS/MS method.[6][7] The precursor and product ions for lysosphingomyelin (m/z) are typically monitored for quantification.[6][7]
-
Calculate the percentage recovery at each time point relative to the T=0 sample.
Visualizations
Signaling Pathway of L-threo-Lysosphingomyelin (d18:1)
Caption: L-threo-Lysosphingomyelin as an S1P receptor agonist.
Experimental Workflow for Stability Assessment
Caption: Workflow for a lipid stability study.
References
- 1. Sphingolipids and neuronal degeneration in lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. A Workflow for Lipid Nanoparticle (LNP) Formulation Optimization using Designed Mixture-Process Experiments and Self-Validated Ensemble Models (SVEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency | springermedizin.de [springermedizin.de]
Technical Support Center: Optimizing Chromatographic Resolution of Lysosphingomyelin Isomers
Welcome to the technical support center for the analysis of lysosphingomyelin (Lyso-SM) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic separation of these critical biomarkers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of lysosphingomyelin isomers important?
A1: Lysosphingomyelin isomers, such as those with d18:1 and d17:1 sphingoid backbones, can have different biological activities and abundances in various physiological and pathological states. Accurate separation and quantification of these isomers are crucial for understanding their specific roles in cellular signaling and as disease biomarkers.
Q2: What are the main chromatographic techniques for separating lysosphingomyelin isomers?
A2: The two primary high-performance liquid chromatography (HPLC) techniques used for lysosphingomyelin isomer separation are Reversed-Phase (RP) Liquid Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] The choice between them depends on the specific isomers being analyzed and the desired selectivity.[1][2]
Q3: Can I use the same column for both normal-phase and HILIC chromatography?
A3: While both use polar stationary phases, columns designed for HILIC are manufactured to be stable in mobile phases containing water, which is a strong solvent in HILIC.[1] Using a traditional normal-phase column with aqueous mobile phases can lead to stationary phase degradation, baseline noise, and a shortened column lifetime.[1]
Q4: How does mobile phase pH affect the separation of lysosphingomyelin?
A4: The pH of the mobile phase is a critical parameter that influences the ionization state of lysosphingomyelin, which is an ionizable compound.[3][4][5][6] Adjusting the pH can significantly alter retention times and selectivity between isomers.[3][5][6] For reproducible results, it is recommended to work at a pH that is at least one unit away from the pKa of the analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of lysosphingomyelin isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Mobile Phase Composition | Optimize the organic solvent-to-aqueous buffer ratio. For complex samples, a gradient elution may be necessary to achieve better separation.[7] |
| Incorrect Column Chemistry | If using reversed-phase, consider a different stationary phase (e.g., C18 vs. C8) or switch to a HILIC column for an alternative selectivity.[1][2] |
| Suboptimal pH of the Mobile Phase | Adjust the pH of the mobile phase to alter the ionization and retention of the isomers.[3][4][5][8][6] |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution. |
Issue 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | For basic compounds like lysosphingomyelin, interactions with residual silanols on silica-based columns can cause tailing. Use a base-deactivated column or add a competing base to the mobile phase. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Bed Deformation | A void at the column inlet or channeling in the packing can cause tailing. Replacing the column may be necessary. |
| Inappropriate Mobile Phase pH | Operating too close to the analyte's pKa can lead to peak tailing. Adjust the pH to be at least one unit away from the pKa.[3] |
Issue 3: Peak Splitting
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sample Solvent Incompatibility | The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Partially Blocked Column Frit | A blocked frit can distort the sample band. Try backflushing the column or replacing the frit if possible. If the issue persists, the column may need to be replaced. |
| Column Void | A void in the column packing can cause the sample to travel through different paths, resulting in split peaks. This usually requires column replacement. |
| Co-elution of Isomers | If only a single peak is splitting, it may be two closely eluting isomers. Further method optimization of the mobile phase composition, gradient, or temperature is needed. |
Experimental Protocols
General Protocol for Lysosphingomyelin Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of lysosphingomyelin. Optimization will be required for specific isomers and matrices.
1. Sample Preparation (from Plasma)
-
To a plasma sample, add an internal standard (e.g., d17:1-So).
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol).
-
Centrifuge to pellet the proteins.
-
Collect the supernatant and dry it down under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. Chromatographic Conditions
-
Reversed-Phase Approach:
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (ratio can be optimized) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40-50 °C
-
-
HILIC Approach:
-
Column: BEH Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A typical HILIC gradient starts with a high percentage of the organic mobile phase (A) and increases the aqueous portion (B).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50 °C
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lyso-SM (d18:1): Precursor ion m/z 465.4 → Product ion m/z 184.1
-
Lyso-SM (d17:1, Internal Standard): Precursor ion m/z 451.4 → Product ion m/z 184.1
-
Quantitative Data Summary
The following table summarizes representative concentrations of lysosphingomyelin in human plasma, though these values can vary depending on the study population and analytical methods.
| Analyte | Sample Type | Concentration Range (nmol/L) | Reference |
| Lysosphingomyelin | Healthy Control Plasma | Varies by study | |
| Lysosphingomyelin | Niemann-Pick Disease Plasma | Significantly Elevated |
Visualizations
Caption: General experimental workflow for lysosphingomyelin isomer analysis.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. halocolumns.com [halocolumns.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Serially coupling hydrophobic interaction and reversed-phase chromatography with simultaneous gradients provides greater coverage of the metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-threo-Lysosphingomyelin (d18:1) Sample Preparation for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful preparation of L-threo-Lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, samples for mass spectrometry (MS) analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sample preparation and analysis of L-threo-Lysosphingomyelin (d18:1).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Signal | 1. Inefficient Extraction: The analyte may not be effectively extracted from the sample matrix. 2. Low Sample Concentration: The concentration of L-threo-Lysosphingomyelin (d18:1) in the sample is below the limit of detection.[1] 3. Ion Suppression: Other molecules in the sample are interfering with the ionization of the target analyte.[2] 4. Improper MS settings: The mass spectrometer is not optimized for the detection of this specific lipid. | 1. Optimize Extraction Protocol: Consider testing different solvent systems. A single-phase extraction using a methanol (B129727)/chloroform (B151607) mixture (2:1, v/v) can be effective for sphingolipids.[3] For complex matrices, a two-phase extraction might be necessary to remove interfering substances.[4][5] 2. Concentrate the Sample: After extraction, dry the sample under a stream of nitrogen and reconstitute it in a smaller volume of an appropriate solvent.[6] 3. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove salts and other interfering compounds. Consider chromatographic separation prior to MS analysis to resolve the analyte from co-eluting species.[7] 4. Optimize MS Parameters: Ensure the mass spectrometer is properly tuned and calibrated.[1] Optimize the ionization source conditions (e.g., capillary voltage, source temperature) and fragmentation parameters for the specific m/z of L-threo-Lysosphingomyelin (d18:1).[4] |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the solvents or reagents can introduce background noise. 2. Matrix Effects: The sample matrix itself can contribute to a high background.[2] 3. Plasticizer Contamination: Leaching of plasticizers from tubes and pipette tips. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and high-purity reagents.[8] 2. Implement a More Rigorous Cleanup: Utilize SPE or increase the number of washing steps in your extraction protocol. 3. Use Borosilicate Glass: Whenever possible, use borosilicate glass tubes and vials to minimize plasticizer contamination.[4] |
| Peak Tailing or Broadening | 1. Poor Chromatographic Conditions: The LC method may not be optimized for sphingolipid analysis. 2. Column Overloading: Injecting too much sample onto the column. 3. Sample Contaminants: Residual contaminants from the extraction process can affect peak shape.[1] | 1. Optimize Chromatography: Experiment with different mobile phases and gradients. A C18 or C8 column is often suitable for sphingolipid separation.[7] The addition of a small amount of formic acid to the mobile phase can improve peak shape.[9] 2. Dilute the Sample: Try injecting a more dilute sample. 3. Enhance Sample Cleanup: Ensure the sample is free of particulates and interfering substances before injection. |
| Inconsistent or Poor Reproducibility | 1. Inaccurate Pipetting: Small volumes of internal standards or samples can be difficult to pipette accurately. 2. Incomplete Solvent Evaporation/Reconstitution: Inconsistent drying or reconstitution can lead to variability. 3. Sample Degradation: L-threo-Lysosphingomyelin (d18:1) may be unstable under certain conditions. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For very small volumes, consider using a Hamilton syringe. 2. Standardize Procedures: Ensure complete dryness before reconstitution and vortex thoroughly to ensure the sample is fully dissolved. 3. Maintain Cold Chain and Use Fresh Samples: Keep samples on ice during preparation and store them at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for L-threo-Lysosphingomyelin (d18:1) from plasma?
A1: A common and effective method for extracting sphingolipids, including lysosphingomyelin, from plasma is a single-phase extraction using a mixture of methanol and chloroform (e.g., 2:1, v/v).[3] This method is often followed by an alkaline hydrolysis step to reduce interference from abundant phospholipids.[3] For cleaner samples, a two-phase liquid-liquid extraction (e.g., Bligh-Dyer method) can also be employed.[6]
Q2: Do I need an internal standard for quantitative analysis?
A2: Yes, using an internal standard is crucial for accurate quantification to correct for variations in sample extraction, processing, and instrument response. An ideal internal standard would be a stable isotope-labeled version of L-threo-Lysosphingomyelin (d18:1) (e.g., with ¹³C or ²H). If a specific labeled standard is unavailable, a closely related lysosphingolipid with a different chain length can be used, but this may introduce some quantification error.[7]
Q3: What type of mass spectrometry is best for analyzing L-threo-Lysosphingomyelin (d18:1)?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of lysosphingolipids.[7][9] Electrospray ionization (ESI) in the positive ion mode is typically used.[9] A triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent sensitivity and selectivity for targeted quantification.[7]
Q4: How can I minimize ion suppression in my analysis?
A4: Ion suppression, where other components in the sample reduce the ionization efficiency of the analyte, is a common issue.[2] To minimize this, you can:
-
Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering substances.
-
Optimize chromatography: Ensure that L-threo-Lysosphingomyelin (d18:1) is chromatographically separated from the bulk of the matrix components.
-
Dilute the sample: This can reduce the concentration of interfering species, although it may also lower the analyte signal.
Q5: What are the expected mass transitions for L-threo-Lysosphingomyelin (d18:1) in MS/MS?
A5: In positive ion mode ESI-MS/MS, sphingomyelins typically fragment to produce a characteristic product ion from the phosphocholine (B91661) headgroup at m/z 184.1. Therefore, for L-threo-Lysosphingomyelin (d18:1) (with a precursor ion [M+H]⁺ at approximately m/z 465.3), the primary transition to monitor would be m/z 465.3 → 184.1. Other fragments may also be observed and can be used for confirmation.
Experimental Protocol: Extraction of L-threo-Lysosphingomyelin (d18:1) from Plasma
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., stable isotope-labeled L-threo-Lysosphingomyelin)
-
LC-MS grade methanol, chloroform, and water
-
Borosilicate glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a borosilicate glass tube, add 50 µL of plasma.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the plasma sample.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a cold methanol:chloroform (2:1, v/v) solvent mixture.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the mixture at 4°C for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical parameters that need to be optimized for quantitative analysis of sphingolipids.
| Parameter | Typical Range/Value | Considerations |
| Extraction Recovery | 85-110% | Dependent on the extraction method and matrix. Should be assessed using a spiked matrix sample. |
| Linearity (r²) | >0.99 | A calibration curve should be prepared in a surrogate matrix to assess linearity. |
| Limit of Quantification (LOQ) | Low pmol to fmol range | Highly dependent on the sensitivity of the mass spectrometer.[4] |
| Intra-day Precision (%CV) | <15% | Assessed by analyzing replicate quality control (QC) samples within the same day. |
| Inter-day Precision (%CV) | <20% | Assessed by analyzing replicate QC samples on different days. |
Visualizations
Experimental Workflow
Caption: Workflow for L-threo-Lysosphingomyelin (d18:1) Sample Preparation.
Troubleshooting Logic
Caption: Logic for Troubleshooting Poor Signal Intensity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-threo-Lysosphingomyelin (d18:1) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and analysis of L-threo-Lysosphingomyelin (d18:1), helping researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs) - Troubleshooting Poor Recovery
Q1: My recovery of L-threo-Lysosphingomyelin (d18:1) is significantly lower than expected. What are the primary areas I should investigate?
Poor recovery can stem from several stages of your workflow. The most common culprits are suboptimal sample handling and preparation, inefficient extraction, analyte loss during post-extraction processing, and degradation of the analyte. A systematic evaluation of each step is crucial for identifying the root cause.
Q2: How can sample handling and preparation affect the recovery of L-threo-Lysosphingomyelin (d18:1)?
The stability of lysosphingolipids can be compromised even before extraction. Key factors to consider include:
-
Temperature: Samples should be kept on ice during processing and stored at -80°C for long-term stability to minimize enzymatic degradation.[1][2]
-
pH: Extreme pH conditions can lead to the degradation of sphingolipids. Maintaining a neutral to slightly acidic pH during sample preparation is generally advisable.[3]
-
Analyte Binding: L-threo-Lysosphingomyelin can bind to proteins in biological matrices like plasma. Inefficient disruption of these interactions will result in the analyte being discarded with the protein pellet.
Q3: I suspect my extraction protocol is inefficient. What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?
For Liquid-Liquid Extraction (LLE) , consider the following:
-
Solvent Choice: The polarity of the extraction solvent is critical. While traditional methods like the Folch or Bligh-Dyer use chloroform/methanol (B129727) mixtures, alternatives like methyl-tert-butyl ether (MTBE)/methanol have shown good recovery for sphingolipids.[4][5] A simple methanol-only extraction has also been reported as effective for lysophospholipids.[6][7]
-
pH Adjustment: The pH of the aqueous phase can influence the partitioning of L-threo-Lysosphingomyelin into the organic phase. For ionizable compounds, adjusting the pH to neutralize the analyte can enhance its transfer to the organic solvent.[8]
-
Phase Separation: Incomplete phase separation can lead to the loss of analyte in the aqueous or protein interphase. Ensure adequate centrifugation time and temperature control.
For Solid-Phase Extraction (SPE) , focus on:
-
Sorbent Selection: The choice of sorbent material is crucial for retaining the analyte. For lysosphingolipids, ion-exchange or mixed-mode cartridges are often employed.
-
Method Steps (Condition, Load, Wash, Elute): Each step is critical. Improper conditioning of the sorbent, a sample loading flow rate that is too high, a wash solvent that is too strong, or an elution solvent that is too weak can all lead to significant analyte loss.[9][10][11][12]
-
Sample Pre-treatment: Adjusting the sample's pH or diluting it with a weaker solvent can improve binding to the sorbent.[11]
Q4: Could I be losing L-threo-Lysosphingomyelin (d18:1) after the extraction step?
Yes, post-extraction steps are a common source of analyte loss. Be mindful of:
-
Adsorption to Surfaces: Lysosphingolipids can adsorb to glass and plastic surfaces. Using siliconized tubes or polypropylene (B1209903) can help mitigate this issue.[7]
-
Solvent Evaporation: During the drying down of the organic solvent, volatile analytes can be lost. Use a gentle stream of nitrogen and avoid excessive heat.
-
Reconstitution: The choice of solvent for reconstituting the dried extract is important. Ensure the analyte is fully soluble in the reconstitution solvent to avoid losses before injection into the analytical instrument.
Q5: How can I be sure that L-threo-Lysosphingomyelin (d18:1) is not degrading during my experiment?
Analyte stability is a key concern. To minimize degradation:
-
Use of Additives: Consider adding antioxidants or enzyme inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) during sample preparation to prevent oxidative and enzymatic degradation.[1]
-
Control Temperature: Keep samples cold throughout the preparation process.
-
Limit Exposure: Minimize exposure to light and oxygen, which can contribute to the degradation of lipids.
Q6: My recovery is still low, and I'm using LC-MS. Could the issue be with my analytical instrument?
Yes, issues with the LC-MS system can manifest as apparent low recovery. A major factor to consider is:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of L-threo-Lysosphingomyelin in the mass spectrometer's source, leading to a weaker signal.[13][14][15] To address this, you may need to improve your sample cleanup, optimize your chromatographic separation to resolve the analyte from interfering compounds, or use a metal-free column if metal chelation is suspected.
Quantitative Data Summary
The following table summarizes expected recovery rates for lysosphingolipids using different extraction methods. Note that specific recovery for L-threo-Lysosphingomyelin (d18:1) may vary depending on the specific experimental conditions and the matrix.
| Extraction Method | Solvent System | Typical Recovery Rate for Lysophospholipids | References |
| Modified Folch (LLE) | Chloroform/Methanol | 77-94% | [16] |
| MTBE-based (LLE) | MTBE/Methanol | Effective for most lysophospholipids | [4] |
| Methanol Precipitation | Methanol | >80% (validated against other methods) | [6] |
| Pressurized Liquid Extraction (PLE) | Dichloromethane/Methanol | >96% | [16] |
| Solid-Phase Extraction (SPE) | Varies (e.g., C18, ion-exchange) | Highly dependent on protocol optimization | [9][11] |
Experimental Protocols
Protocol 1: Modified Folch Liquid-Liquid Extraction (LLE)
This protocol is a widely used method for the extraction of lipids from plasma.
-
Sample Preparation: To a 1.5 mL polypropylene tube, add 50 µL of plasma.
-
Protein Precipitation & Lipid Extraction: Add 1 mL of a cold (-20°C) chloroform:methanol (2:1, v/v) solution. Vortex vigorously for 1 minute.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol or mobile phase).
Protocol 2: Solid-Phase Extraction (SPE) for Lysosphingolipids
This protocol provides a general framework for SPE. The specific sorbent and solvents should be optimized for your particular application.
-
Sorbent Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent dry out.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak buffer) onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a wash solvent (e.g., water followed by a low percentage of organic solvent) to remove interfering compounds. The strength of the wash solvent needs to be carefully optimized to avoid eluting the analyte of interest.
-
Elution: Elute the L-threo-Lysosphingomyelin (d18:1) with an appropriate elution solvent (e.g., a higher percentage of organic solvent, possibly with a modifier like formic acid or ammonia (B1221849) to disrupt ionic interactions).
-
Drying and Reconstitution: Dry down the eluate and reconstitute as described in the LLE protocol.
Visualizations
Caption: Experimental workflow for L-threo-Lysosphingomyelin (d18:1) analysis.
Caption: Troubleshooting logic for poor L-threo-Lysosphingomyelin recovery.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. specartridge.com [specartridge.com]
- 10. youtube.com [youtube.com]
- 11. silicycle.com [silicycle.com]
- 12. youtube.com [youtube.com]
- 13. zefsci.com [zefsci.com]
- 14. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Improvement of total lipid and glycerophospholipid recoveries from various food matrices using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of L-threo-Lysosphingomyelin (d18:1)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of L-threo-Lysosphingomyelin (d18:1), also known as lysosphingomyelin (LysoSM).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of L-threo-Lysosphingomyelin (d18:1)?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, L-threo-Lysosphingomyelin (d18:1), in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Biological samples like plasma are complex matrices containing high concentrations of endogenous components such as phospholipids, which are major contributors to ion suppression, especially in electrospray ionization (ESI).[1]
Q2: What are the primary causes of ion suppression for lysosphingolipids?
A2: The primary causes of ion suppression for lysosphingolipids in biological matrices include:
-
High concentrations of phospholipids: These molecules can compete with L-threo-Lysosphingomyelin (d18:1) for ionization in the ESI source.[1]
-
Salts and other endogenous matrix components: These can alter the droplet formation and solvent evaporation processes in the ESI source, thereby reducing ionization efficiency.
-
Co-elution of matrix components with the analyte: If interfering compounds have similar chromatographic retention times to L-threo-Lysosphingomyelin (d18:1), the likelihood of ion suppression increases significantly.[1]
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of L-threo-Lysosphingomyelin (d18:1) is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected onto the column. Any dip in the constant signal of the infused standard at the retention time of interfering matrix components indicates ion suppression. The magnitude of the signal drop provides a quantitative measure of the suppression effect.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of L-threo-Lysosphingomyelin (d18:1).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for L-threo-Lysosphingomyelin (d18:1) | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method. Solid-Phase Extraction (SPE) with a mixed-mode cation-exchange cartridge (e.g., Oasis MCX) is highly effective at removing interfering phospholipids.[3] Protein precipitation is a simpler but generally less effective method for removing phospholipids. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate L-threo-Lysosphingomyelin (d18:1) from the regions of major ion suppression. Using a C8 or C18 analytical column with an appropriate gradient can achieve this.[3][4][5] 3. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., L-threo-Lysosphingomyelin-d5) or a close structural analog (e.g., L-threo-Lysosphingomyelin d17:1) to compensate for signal variability due to ion suppression.[3] |
| Poor reproducibility of results (high %CV) | Inconsistent ion suppression across different samples or batches. | 1. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, calibrators, and quality controls. 2. Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix that is free of the analyte to mimic the matrix effects observed in the unknown samples. 3. Thorough Column Equilibration: Ensure the analytical column is adequately equilibrated between injections to maintain stable retention times and minimize carryover. |
| Unexpected peaks or high background noise | Contamination from solvents, reagents, or sample collection tubes. Carryover from previous injections. | 1. Use High-Purity Solvents and Reagents: Employ LC-MS grade solvents and high-purity reagents to minimize background contamination. 2. Implement a Column Wash Step: Include a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components. 3. Optimize Autosampler Wash: Use a strong solvent mixture for the autosampler wash to prevent carryover between injections. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the multiplex analysis of lysosphingolipids in plasma.[3]
Materials:
-
Plasma samples
-
Methanol (B129727) (LC-MS grade)
-
2% Phosphoric Acid in water (v/v)
-
Internal Standard (IS) solution (e.g., 50 nmol/L of L-threo-Lysosphingomyelin d17:1 in methanol)
-
Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX, 30 mg)
-
2% Formic Acid in water (v/v)
-
2% Formic Acid in methanol (v/v)
-
2% Ammonium (B1175870) Hydroxide (B78521) in methanol (v/v)
-
Reconstitution solvent (e.g., 37.5% acetonitrile (B52724) in water with 0.2% formic acid)
Procedure:
-
To 200 µL of plasma, add 500 µL of methanol containing the internal standard.
-
Add 500 µL of 2% phosphoric acid in water.
-
Vortex and centrifuge for 8 minutes at 16,000 x g.
-
Condition an SPE cartridge with 600 µL of methanol followed by 600 µL of 2% phosphoric acid in water.
-
Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with 600 µL of 2% formic acid in water.
-
Elute the analytes with 600 µL of 2% formic acid in methanol, followed by 600 µL of 2% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the reconstitution solvent.
LC-MS/MS Analysis
The following parameters are a starting point and may require optimization for your specific instrumentation.
| Parameter | Value | Reference |
| LC Column | C8, 3 µm, 2.1 x 50 mm | [3] |
| Mobile Phase A | 0.2% Formic Acid in Water | [3] |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile | [3] |
| Flow Rate | 0.4 mL/min | [3] |
| Gradient | 0-4 min: 37.5-50% B; 4-8 min: 50% B; 8-8.5 min: 50-75% B; 8.5-9.5 min: 75% B; 9.5-10 min: 75-37.5% B; 10-13 min: 37.5% B | [3] |
| Injection Volume | 50 µL | [3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][4][5] |
| MRM Transition | m/z 465.3 > 184.0 | [3] |
| Internal Standard | L-threo-Lysosphingomyelin d17:1 (m/z 451.3 > 184.0) | [3] |
| Ion Source Temp. | 300 °C | [3][6] |
| Ion Spray Voltage | 4500 V | [3][6] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of L-threo-Lysosphingomyelin (d18:1).
Simplified Sphingomyelin (B164518) Signaling Pathway
Caption: A simplified diagram of the sphingomyelin metabolic and signaling pathway.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: L-threo-Lysosphingomyelin (d18:1) Quality Control in Lipidomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring high-quality data when analyzing L-threo-lysosphingomyelin (d18:1) in lipidomics experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of L-threo-lysosphingomyelin (d18:1) using liquid chromatography-mass spectrometry (LC-MS).
Q1: I am observing poor signal intensity or no peak for L-threo-lysosphingomyelin (d18:1). What are the possible causes and solutions?
A1: Poor signal intensity can stem from several factors related to sample preparation, chromatography, or the mass spectrometer itself.
-
Sample Preparation:
-
Inefficient Extraction: Your extraction protocol may not be optimal for lysosphingolipids. Consider using a validated method, such as a single-phase extraction with methanol (B129727) or a liquid-liquid extraction with a chloroform/methanol mixture.[1][2][3][4]
-
Sample Degradation: L-threo-lysosphingomyelin can degrade if not stored properly. Ensure samples are stored at -20°C or below for long-term stability.[5] Repeated freeze-thaw cycles should be avoided.
-
Low Concentration: The concentration of the analyte in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or using a more sensitive instrument.
-
-
Liquid Chromatography:
-
Suboptimal Mobile Phase: The pH and composition of your mobile phase can significantly impact ionization efficiency. For lysosphingomyelin, acidic mobile phases with additives like formic acid are commonly used in positive ionization mode.
-
Column Choice: L-threo-lysosphingomyelin is a polar lipid and may not be well-retained on traditional C18 reversed-phase columns. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a better choice for retaining and separating such polar analytes.[6][7][8]
-
-
Mass Spectrometry:
-
Incorrect MS Parameters: Ensure your mass spectrometer is tuned and calibrated.[9] Verify that the multiple reaction monitoring (MRM) transitions for L-threo-lysosphingomyelin (d18:1) and its internal standard are correctly set.
-
Ion Source Contamination: A dirty ion source can lead to a significant drop in signal intensity.[9][10] Regular cleaning of the ion source is crucial for maintaining sensitivity.
-
Ion Suppression: Co-eluting compounds from the sample matrix, particularly phospholipids (B1166683), can interfere with the ionization of your analyte, leading to a suppressed signal.[9] Improving chromatographic separation or using more rigorous sample cleanup can mitigate this.
-
Q2: I am seeing significant peak tailing or splitting in my chromatogram for L-threo-lysosphingomyelin (d18:1). How can I improve the peak shape?
A2: Poor peak shape is a common chromatographic issue that can affect the accuracy and precision of quantification.
-
Column Issues:
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion.[10][11] Flushing the column or using a guard column can help.
-
Column Void: A void at the head of the column can cause peak splitting. This can result from high pressure or mobile phase pH outside the column's stable range.[11]
-
-
Injection Solvent:
-
Secondary Interactions:
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the amine group of lysosphingomyelin, causing peak tailing. Using a column with end-capping or adding a small amount of a competing base to the mobile phase can help.
-
Q3: My retention times for L-threo-lysosphingomyelin (d18:1) are shifting between injections. What could be the cause?
A3: Retention time stability is critical for reliable identification and quantification.
-
Column Equilibration: HILIC columns, often used for lysosphingomyelin analysis, can require longer equilibration times between injections compared to reversed-phase columns.[13] Insufficient equilibration is a common cause of retention time drift.
-
Mobile Phase Composition: Changes in the mobile phase composition, such as evaporation of the organic solvent or changes in pH, can lead to retention time shifts.[10] Prepare fresh mobile phases regularly.
-
Temperature Fluctuations: Column temperature affects retention. Ensure a stable column temperature is maintained using a column oven.[10]
-
System Leaks: Leaks in the LC system can cause pressure fluctuations and lead to unstable retention times.
Q4: I am observing multiple peaks in my mass spectrum for L-threo-lysosphingomyelin (d18:1), even when injecting a pure standard. What are these additional peaks?
A4: The presence of multiple peaks can be due to the formation of different adducts in the ion source.
-
Common Adducts: In positive electrospray ionization (ESI), in addition to the protonated molecule [M+H]⁺, it is common to observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[14][15][16] These adducts will appear at m/z values that are higher than the protonated molecule. The presence of these adducts can be minimized by using high-purity solvents and plasticware instead of glassware to reduce sodium and potassium contamination.[14]
Quantitative Data Summary
The following tables provide key quantitative data for the analysis of L-threo-lysosphingomyelin (d18:1).
Table 1: Mass Spectrometry Parameters for L-threo-lysosphingomyelin (d18:1) and its Internal Standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| L-threo-lysosphingomyelin (d18:1) | 465.4 | 184.1 | Positive ESI |
| d7-Lysosphingomyelin (Internal Standard) | 472.4 | 184.1 | Positive ESI |
Table 2: Common Adducts of L-threo-lysosphingomyelin (d18:1) in Positive ESI-MS.
| Adduct Type | Adduct Ion | Mass Difference from [M+H]⁺ | Expected m/z |
| Protonated | [M+H]⁺ | N/A | 465.4 |
| Sodium | [M+Na]⁺ | +22 | 487.4 |
| Potassium | [M+K]⁺ | +38 | 503.4 |
Note: The exact m/z values may vary slightly depending on instrument calibration.
Table 3: Storage and Stability of L-threo-lysosphingomyelin (d18:1) Standard.
| Condition | Duration | Stability |
| Solid, -20°C | ≥ 4 years | Stable[5] |
| In Solvent, -80°C | 1 year | Stable[17] |
Experimental Protocols
Protocol 1: Simple Methanol-Based Extraction of L-threo-lysosphingomyelin (d18:1) from Plasma
This protocol is a quick and simple method for extracting lysosphingolipids from plasma samples.[1][2]
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Add 150 µL of ice-cold methanol containing the internal standard (e.g., d7-lysosphingomyelin).
-
-
Extraction:
-
Vortex the mixture thoroughly.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.
-
-
Supernatant Collection:
-
Carefully transfer approximately 120 µL of the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Quality Control Sample Preparation
Quality control (QC) samples are essential for monitoring the performance and reproducibility of the analytical method.[18]
-
Pooled QC Sample:
-
Create a pooled QC sample by combining a small, equal aliquot (e.g., 10 µL) from each study sample.
-
Vortex the pooled sample to ensure homogeneity.
-
-
Aliquoting and Storage:
-
Aliquot the pooled QC sample into single-use vials.
-
Store the QC aliquots at -80°C.
-
-
Analysis:
-
Inject a QC sample at the beginning of the analytical run and then periodically throughout the batch (e.g., every 10 samples) to monitor system performance.
-
Visualizations
Caption: A general workflow for the analysis of L-threo-lysosphingomyelin (d18:1).
Caption: A decision tree for troubleshooting poor peak shape in LC-MS analysis.
References
- 1. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. zefsci.com [zefsci.com]
- 10. zefsci.com [zefsci.com]
- 11. agilent.com [agilent.com]
- 12. halocolumns.com [halocolumns.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. Lysosphingomyelin (d18:1) | TargetMol [targetmol.com]
- 18. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of L-threo-Lysosphingomyelin (d18:1) by HPLC
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of the appropriate High-Performance Liquid Chromatography (HPLC) column for the analysis of L-threo-Lysosphingomyelin (d18:1).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not getting good retention of L-threo-lysosphingomyelin (d18:1) on my C18 column. What could be the issue?
A1: L-threo-lysosphingomyelin (d18:1) is a polar lipid. Traditional reversed-phase C18 columns are designed for non-polar analytes and may not provide sufficient retention for highly polar molecules. If you are using a high percentage of organic solvent in your mobile phase, the analyte may be eluting in the void volume.
Troubleshooting Steps:
-
Increase the aqueous component of your mobile phase to enhance retention.
-
Consider a polar-endcapped C18 column or a column with a polar embedded group, which are designed to provide better retention of polar compounds.
-
Evaluate alternative chromatography modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Normal Phase (NP) chromatography, which are better suited for polar analytes.
Q2: I am observing significant peak tailing in my chromatogram. What are the common causes and solutions?
A2: Peak tailing for lysosphingolipids can be caused by several factors:
-
Secondary Interactions: The primary amine group in L-threo-lysosphingomyelin can interact with free silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing.
-
Solution: Use a highly end-capped column to minimize the number of accessible silanol groups. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can protonate the silanol groups and reduce these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller amount onto the column.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column and ensure proper sample preparation, such as solid-phase extraction (SPE), to remove interfering substances. Regularly flush the column with a strong solvent.
-
Q3: How can I manage matrix effects when analyzing L-threo-lysosphingomyelin (d18:1) in biological samples using LC-MS?
A3: Matrix effects, particularly ion suppression from phospholipids (B1166683), are a common challenge in the LC-MS analysis of biological samples.
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: Utilize a robust sample preparation technique like solid-phase extraction (SPE) to remove the bulk of interfering lipids.
-
Chromatographic Separation: Ensure that your HPLC method separates L-threo-lysosphingomyelin from the majority of co-eluting phospholipids. A longer column or a gradient with a shallower slope can improve resolution.
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., L-threo-lysosphingomyelin-d7) to compensate for matrix effects and variations in sample recovery.
-
HILIC Chromatography: HILIC can sometimes offer better separation from interfering phospholipids compared to reversed-phase chromatography.
Column Selection Guide for L-threo-Lysosphingomyelin (d18:1)
The choice of HPLC column is critical for the successful separation and quantification of L-threo-lysosphingomyelin (d18:1). The optimal column depends on the sample matrix, the desired separation mechanism, and the detection method. Below is a comparison of commonly used column types.
| Column Type | Stationary Phase | Separation Principle | Advantages | Disadvantages |
| Reversed-Phase (RP) | C18 (Octadecylsilane) | Hydrophobic interactions. Separates based on the length and saturation of the lipid backbone. | Widely available, good for separating lipids with different acyl chain lengths. | May provide poor retention for the polar L-threo-lysosphingomyelin. |
| Normal-Phase (NP) | Diol | Adsorption and hydrogen bonding. Separates based on the polarity of the headgroup. | Excellent for separating stereoisomers and compounds with different polar headgroups.[1] | Requires non-aqueous mobile phases, which can be less compatible with some mass spectrometers. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Unbonded Silica | Partitioning into a water-enriched layer on the stationary phase surface. | Good retention of polar analytes like lysosphingolipids. Compatible with MS-friendly mobile phases. | Can have longer equilibration times. |
Experimental Protocols
Below are detailed experimental protocols for the analysis of L-threo-lysosphingomyelin (d18:1) using the recommended column types.
Protocol 1: Normal-Phase HPLC for Diastereomeric Separation
This method is adapted from a procedure for separating sphingomyelin (B164518) diastereomers and is suitable for separating L-threo-lysosphingomyelin from its D-erythro counterpart.[1]
-
Column: Diol Column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Hexane:Isopropanol:Acetic Acid (82:17:1, v/v/v) with 0.08% Triethylamine
-
Mobile Phase B: Isopropanol:Water:Acetic Acid (85:14:1, v/v/v) with 0.08% Triethylamine
-
Gradient:
-
0-10 min: 100% A
-
10-30 min: Linear gradient to 100% B
-
30-40 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
Protocol 2: HILIC-MS for Polar Sphingolipid Analysis
This protocol is based on methods developed for the separation of polar sphingolipids.
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 40% B
-
8-9 min: Linear gradient to 95% B
-
9-10 min: 95% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode.
Protocol 3: Reversed-Phase HPLC for General Sphingolipid Profiling
This is a general-purpose method for the analysis of sphingolipids.
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water:Methanol (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: Methanol:Isopropanol (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: 100% B
-
15.1-18 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 10 µL
-
Detection: Mass Spectrometry (MS)
Signaling Pathways and Experimental Workflows
L-threo-lysosphingomyelin (d18:1) is known to be an agonist of the Sphingosine-1-Phosphate (S1P) receptors S1P1, S1P2, and S1P3. The activation of these G protein-coupled receptors initiates a cascade of downstream signaling events that are crucial in various physiological processes.
S1P Receptor Signaling Overview
Caption: Overview of S1P receptor signaling pathways activated by L-threo-lysosphingomyelin.
Experimental Workflow for HPLC Analysis
References
Validation & Comparative
A Comparative Guide to the Bioactivity of L-threo vs D-erythro Lysosphingomyelin (d18:1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two stereoisomers of lysosphingomyelin (d18:1): L-threo-lysosphingomyelin and D-erythro-lysosphingomyelin. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
Lysosphingomyelin (sphingosylphosphorylcholine) is a bioactive lipid molecule involved in various cellular processes. It exists as different stereoisomers, with the L-threo and D-erythro forms being of significant interest due to their differential biological effects. Understanding these differences is crucial for research into signaling pathways and for the development of targeted therapeutics. This guide focuses on their comparative bioactivity, particularly their interaction with sphingosine-1-phosphate (S1P) receptors and their effects on cell proliferation.
Quantitative Data Summary
The following tables summarize the reported bioactivity of L-threo and D-erythro lysosphingomyelin (d18:1) on human S1P receptors.
Table 1: S1P Receptor Agonist Activity (EC₅₀ values in nM)
| Receptor Subtype | L-threo-lysosphingomyelin (d18:1) | D-erythro-lysosphingomyelin (d18:1) |
| Human S1P₁ | 19.3[1][2] | 167.7[3][4] |
| Human S1P₂ | 313.3[1][2] | 368.1[3][4] |
| Human S1P₃ | 131.8[1][2] | 482.6[3][4] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Key Bioactivity Differences
While both isomers act as agonists at S1P receptors, their potencies differ significantly. L-threo-lysosphingomyelin (d18:1) is a considerably more potent agonist at the human S1P₁ receptor than the D-erythro isomer.
Furthermore, studies have indicated that the extracellular effects of lysosphingomyelin can be stereospecific. For instance, D-erythro-lysosphingomyelin has been shown to stereoselectively stimulate the proliferation of human adipose tissue-derived mesenchymal stem cells, an effect not observed with the L-threo isomer. In contrast, both isomers have been suggested to act as second messengers, potentially releasing calcium from internal stores.
Experimental Protocols
The following are representative protocols for the key experiments used to determine the bioactivity of L-threo and D-erythro lysosphingomyelin.
S1P Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of the lysosphingomyelin isomers to S1P receptors.
Materials:
-
HEPES-Na buffer (50 mM, pH 7.5)
-
MgCl₂ (5 mM)
-
CaCl₂ (1 mM)
-
Fatty acid-free bovine serum albumin (BSA, 0.5%)
-
Membrane preparations from cells expressing human S1P₁, S1P₂, or S1P₃ receptors
-
[³²P]S1P (radioligand)
-
L-threo and D-erythro lysosphingomyelin (d18:1) test compounds
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare the assay buffer consisting of HEPES-Na, MgCl₂, CaCl₂, and BSA.
-
Dilute the S1P receptor membrane preparations in the assay buffer to a final concentration of 1-2 µg of protein per well.
-
Prepare serial dilutions of the L-threo and D-erythro lysosphingomyelin test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions to the wells.
-
Add 50 µL of the diluted membrane preparation to each well and pre-incubate for 30 minutes at room temperature.
-
Add 50 µL of [³²P]S1P working solution (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³²P]S1P (IC₅₀) and calculate the binding affinity (Ki).[5][6]
Intracellular Calcium Mobilization Assay
This assay measures the ability of the lysosphingomyelin isomers to stimulate an increase in intracellular calcium, a downstream event of S1P receptor activation.
Materials:
-
Cells stably expressing human S1P₁, S1P₂, or S1P₃ receptors
-
Fura-2 AM (calcium indicator dye)
-
96-well plates suitable for fluorescence measurements
-
Fluorescence plate reader with fluidics injection capability
-
L-threo and D-erythro lysosphingomyelin (d18:1)
Procedure:
-
Seed the cells expressing the S1P receptors into 96-well plates and culture overnight.
-
Load the cells with Fura-2 AM dye by incubating them in a buffer containing the dye for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject the L-threo or D-erythro lysosphingomyelin at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in intracellular calcium will result in a change in the fluorescence of Fura-2.
-
The peak fluorescence response at each concentration is used to generate a dose-response curve and determine the EC₅₀ value.[7][8][9][10]
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the lysosphingomyelin isomers on the proliferation of cells, such as human adipose-derived stem cells.
Materials:
-
Human adipose-derived stem cells
-
Cell culture medium
-
L-threo and D-erythro lysosphingomyelin (d18:1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the human adipose-derived stem cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of L-threo or D-erythro lysosphingomyelin and incubate for the desired period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, proliferating cells.[7][10]
Visualizations
S1P Receptor Signaling Pathway
References
- 1. broadpharm.com [broadpharm.com]
- 2. Characterization of the human and mouse sphingosine 1-phosphate receptor, S1P5 (Edg-8): structure-activity relationship of sphingosine1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. S1PR5 - Wikipedia [en.wikipedia.org]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of L-threo-Lysosphingomyelin (d18:1) and Sphingosine-1-Phosphate (S1P) Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling mechanisms and cellular effects of two critical bioactive sphingolipids: L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, and sphingosine-1-phosphate (S1P). While both molecules act on the same family of G protein-coupled receptors (GPCRs), their potential differences in receptor activation and downstream signaling could have significant implications for therapeutic development. This document summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways.
Introduction to L-threo-Lysosphingomyelin (d18:1) and S1P
Sphingosine-1-phosphate (S1P) is a well-established signaling lipid that regulates a vast array of physiological processes, including cell proliferation, migration, survival, angiogenesis, and immune cell trafficking.[1][2] It exerts its effects by binding to five specific S1P receptors (S1PR1-5).[3][4] L-threo-lysosphingomyelin (d18:1) is an endogenous sphingolipid that has been identified as a potent agonist at several of these S1P receptors.[1] Understanding the nuances of how these two ligands interact with and activate S1P receptors is crucial for dissecting their specific biological roles and for the rational design of targeted therapeutics.
Comparative Data on Receptor Activation
While direct comparative studies comprehensively detailing the downstream signaling of L-threo-lysosphingomyelin (d18:1) versus S1P are limited in the publicly available literature, we can compare their potency at different S1P receptor subtypes based on reported half-maximal effective concentrations (EC50).
| Ligand | Receptor Subtype | Reported EC50 (nM) | Reference |
| L-threo-Lysosphingomyelin (d18:1) | hS1P1 | 19.3 | [1] |
| hS1P2 | 313.3 | [1] | |
| hS1P3 | 131.8 | [1] | |
| Sphingosine-1-Phosphate (S1P) | S1PR1-5 | High affinity (low nM range) | [3][4] |
Note: The EC50 values for S1P are generally in the low nanomolar range across all five receptor subtypes, though the exact values can vary depending on the cell type and assay conditions. The data for L-threo-lysosphingomyelin (d18:1) indicates a strong preference for the S1P1 receptor.
Signaling Pathways and Cellular Responses
Both S1P and L-threo-lysosphingomyelin (d18:1), by acting as agonists at S1P receptors, are expected to initiate a cascade of intracellular signaling events. The specific downstream pathways activated depend on the receptor subtype expressed in a given cell type and the G proteins to which they couple.
-
S1PR1: Primarily couples to Gi/o, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-MAPK pathways. This signaling axis is critically involved in cell survival, proliferation, and migration.[5][6]
-
S1PR2: Can couple to Gi/o, Gq, and G12/13. Activation of G12/13 leads to Rho activation, which can inhibit cell migration.[6]
-
S1PR3: Couples to Gi/o, Gq, and G12/13, activating a broad range of downstream effectors, including PLC, PI3K, and Rho.[7]
Given that L-threo-lysosphingomyelin (d18:1) is a potent S1PR1 agonist, it is anticipated to strongly influence processes regulated by this receptor, such as immune cell trafficking and endothelial barrier function. Its lower potency at S1PR2 and S1PR3 suggests it may have a different overall cellular effect compared to S1P, which activates all three receptors with high affinity. The concept of "biased agonism," where a ligand preferentially activates one downstream pathway over another at the same receptor, is an important consideration for S1P receptor modulators. However, there is currently no direct experimental evidence to indicate whether L-threo-lysosphingomyelin (d18:1) acts as a biased agonist at S1P receptors.
Signaling Pathway Diagram
Figure 1. Simplified signaling pathways for S1P and L-threo-Lysosphingomyelin (d18:1).
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of signaling molecules. Below are protocols for key experiments used to characterize S1P receptor agonists.
[³⁵S]GTPγS Binding Assay for G-protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
[³⁵S]GTPγS
-
Non-labeled GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Scintillation cocktail
-
Glass fiber filter mats
Procedure:
-
Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Agonist (S1P or L-threo-lysosphingomyelin) at various concentrations
-
Cell membranes
-
-
Incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Figure 2. Workflow for the [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated S1P receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.
Materials:
-
Cells co-expressing the S1P receptor of interest and a β-arrestin-reporter fusion protein (e.g., β-galactosidase enzyme fragment complementation).
-
Agonist (S1P or L-threo-lysosphingomyelin).
-
Cell culture medium.
-
Detection reagents for the specific reporter system.
Procedure:
-
Seed the engineered cells in a 96-well plate and incubate overnight.
-
Remove the culture medium and add the agonist at various concentrations diluted in assay buffer.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
Transwell Cell Migration Assay
This assay assesses the chemotactic response of cells towards a gradient of the agonist.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type).
-
24-well plates.
-
Cell culture medium (serum-free for the cell suspension).
-
Chemoattractant (S1P or L-threo-lysosphingomyelin).
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet).
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add cell culture medium containing the chemoattractant to the lower chamber.
-
Resuspend serum-starved cells in serum-free medium and add the cell suspension to the upper chamber of the insert.
-
Incubate for a period sufficient for cell migration (typically 4-24 hours) at 37°C in a CO₂ incubator.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the migrated cells under a microscope.
Conclusion and Future Directions
Both S1P and L-threo-lysosphingomyelin (d18:1) are important signaling molecules that act through S1P receptors. The available data indicates that L-threo-lysosphingomyelin (d18:1) is a potent agonist with a preference for the S1P1 receptor. While this suggests it will strongly influence S1PR1-mediated processes, the lack of direct comparative studies with S1P on downstream signaling pathways and cellular functions represents a significant knowledge gap.
Future research should focus on head-to-head comparisons of these two lipids in various functional assays, including GTPγS binding to assess G-protein coupling profiles, β-arrestin recruitment to investigate potential biased agonism, and quantitative cell-based assays for migration and proliferation. Such studies will be invaluable for elucidating the specific biological roles of L-threo-lysosphingomyelin (d18:1) and for the development of more selective and effective S1P receptor-targeted therapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. The experimental protocols provided are generalized and may require optimization for specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. librarysearch.colby.edu [librarysearch.colby.edu]
- 3. Sphingosine 1-phosphate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophospholipid (S1P) receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of the function of sphingosine 1-phosphate (S1P) receptor S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-threo-Lysosphingomyelin (d18:1): A Comparative Guide to its Validation as a Diagnostic Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-threo-lysosphingomyelin (d18:1), also known as lysosphingomyelin (Lyso-SM) or sphingosylphosphorylcholine (B14255) (SPC), with other biomarkers for the diagnosis of specific lysosomal storage disorders. Its performance is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Biomarker Performance
L-threo-lysosphingomyelin (d18:1) has emerged as a promising biomarker, particularly for Niemann-Pick disease (NPD), a group of inherited metabolic disorders. Its diagnostic utility is best assessed by comparing its performance against other relevant biomarkers.
Niemann-Pick Disease Type C (NP-C)
NP-C is a neurovisceral lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids. While several biomarkers have been investigated, lysosphingolipids have shown significant promise.
Table 1: Performance of Lysosphingomyelin (SPC) and Glucosylsphingosine (GlcSph) in NP-C Diagnosis
| Biomarker | Fold Increase in NP-C Patients (Median) | Area Under the ROC Curve (AUC) | Reference |
| Lysosphingomyelin (SPC) | 2.8 | 0.999 | [1][2] |
| Glucosylsphingosine (GlcSph) | 1.4 | 0.776 | [1][2] |
Data from a retrospective analysis of 57 NP-C patients and 70 control subjects for miglustat-naïve patients aged 2–50 years.[1][2]
Subsequent studies have indicated that while lysosphingomyelin shows a modest elevation in NP-C, its role as a primary diagnostic marker for this specific type might be limited due to some overlap with controls.[3] However, its high sensitivity makes it a valuable tool for identifying potential NP-C cases for further genetic confirmation.[1][2]
Niemann-Pick Disease Type A/B (Acid Sphingomyelinase Deficiency - ASMD)
ASMD is caused by a deficiency in the enzyme acid sphingomyelinase, leading to the accumulation of sphingomyelin (B164518). In this context, lysosphingomyelin and its analogue, lysosphingomyelin-509 (Lyso-SM-509), are highly relevant.
Table 2: Performance of Lysosphingomyelin (LysoSM) and Lysosphingomyelin-509 in ASMD Diagnosis
| Biomarker | Fold Increase in ASMD Patients | Distinguishing Feature | Reference |
| Lysosphingomyelin (LysoSM) | > 10-fold | Significantly elevated in ASMD | [3] |
| Lysosphingomyelin-509 (PPCS) | Dramatically elevated | Elevated in both ASMD and NP-C, but to a greater extent in ASMD | [3][4] |
Lysosphingolipids, particularly the combination of Lyso-SM and Lyso-SM-509 (now identified as N-palmitoyl-O-phosphocholineserine, PPCS), are powerful tools for the differential diagnosis of ASMD and NP-C.[3][4][5]
Signaling Pathways and Experimental Workflows
Understanding the biological context and the methods for quantification is crucial for biomarker validation.
Sphingolipid Metabolism and Lysosphingomyelin Formation
Sphingolipids are a class of lipids that play critical roles in cell membrane structure and signal transduction.[6][7] Ceramide is a central molecule in sphingolipid metabolism. Sphingomyelin, a major component of cell membranes, can be hydrolyzed by acid sphingomyelinase to produce ceramide.[5][8] In conditions like ASMD, a deficiency in this enzyme leads to sphingomyelin accumulation.[5][8] Lysosphingomyelin is the deacylated form of sphingomyelin.[9]
Caption: Simplified Sphingolipid Metabolism Pathway.
General Experimental Workflow for Biomarker Quantification
The quantification of L-threo-lysosphingomyelin (d18:1) in biological samples, such as plasma or dried blood spots (DBS), is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][10]
Caption: LC-MS/MS Workflow for Lysosphingomyelin.
Logical Workflow for Biomarker Validation
The validation of a diagnostic biomarker follows a structured process from initial discovery to clinical application.[11][12]
Caption: General Biomarker Validation Workflow.
Experimental Protocols
Quantification of Lysosphingomyelin in Plasma/DBS by LC-MS/MS
This protocol is a synthesis of methodologies described in the literature.[10][13][14]
1. Sample Preparation:
-
For plasma samples, mix with five volumes of methanol containing an isotope-labeled internal standard (e.g., LysoSM-D7).[10][13]
-
For Dried Blood Spots (DBS), punch out a small disc.
-
Perform protein precipitation by centrifugation.[13]
-
Collect the supernatant for analysis.
2. Liquid Chromatography (LC):
-
Column: A reverse-phase column is typically used.[14]
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile/methanol) and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is commonly employed.
-
Flow Rate: A suitable flow rate is established to ensure good separation.
-
Injection Volume: Typically in the range of 10 µL.[10]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.[5]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification.
-
Instrument Parameters: Source temperature, capillary voltage, cone voltage, collision energy, and desolvation gas flow are optimized for maximum sensitivity.[10]
4. Quantification:
-
A multipoint calibration curve is generated using known concentrations of the analyte and a fixed concentration of the internal standard.[13]
-
The concentration of the biomarker in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
L-threo-lysosphingomyelin (d18:1) is a highly sensitive and specific biomarker for certain lysosomal storage disorders, particularly Acid Sphingomyelinase Deficiency.[9] While its utility as a standalone primary diagnostic for Niemann-Pick Type C is still under evaluation, its high sensitivity makes it a valuable screening tool.[1][2][3] The combination of lysosphingomyelin with other biomarkers, such as lysosphingomyelin-509, provides a powerful diagnostic panel for the differential diagnosis of these complex diseases.[4] The well-established LC-MS/MS methodology for its quantification allows for reliable and reproducible measurements in a clinical setting.[5][10] Continued research and validation will further solidify the role of L-threo-lysosphingomyelin (d18:1) in the clinical management of lysosomal storage disorders.
References
- 1. Plasma Lysosphingomyelin Demonstrates Great Potential as a Diagnostic Biomarker for Niemann-Pick Disease Type C in a Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Lysosphingomyelin Demonstrates Great Potential as a Diagnostic Biomarker for Niemann-Pick Disease Type C in a Retrospective Study | PLOS One [journals.plos.org]
- 3. Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery [explorationpub.com]
- 4. The impact of biomarkers analysis in the diagnosis of Niemann-Pick C disease and acid sphingomyelinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of plasmatic lysosphingomyelin and lysosphingomyelin-509 for differential screening of Niemann-Pick A/B and C diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipids as prognostic biomarkers of neurodegeneration, neuroinflammation, and psychiatric diseases and their emerging role in lipidomic investigation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation [labx.com]
- 12. sonraianalytics.com [sonraianalytics.com]
- 13. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Navigating the Specificity of Lysosphingomyelin Antibodies: A Comparative Guide
Lysosphingomyelin, a bioactive lipid, plays a significant role in numerous biological processes, including cell proliferation, migration, and inflammation. Its structural similarity to other lipids, such as lysophosphatidylcholine (B164491) (LPC) and sphingosine-1-phosphate (S1P), presents a challenge for antibody development, as cross-reactivity can lead to inaccurate measurements and off-target effects. Isomers of Lyso-SM, such as lysosphingomyelin-509, further complicate the specific detection and targeting of these molecules.
Antibody Specificity Landscape
While a definitive quantitative comparison is lacking, several studies have focused on the development and characterization of antibodies against sphingolipids. The following table summarizes the available information on antibodies targeting lysosphingomyelin and related molecules, highlighting the techniques used to assess their specificity.
| Antibody/Aptamer | Target Antigen | Characterization Methods | Reported Specificity/Cross-Reactivity |
| LT1002 (murine mAb) & LT1009 (humanized mAb) | Sphingosine-1-Phosphate (S1P) | In vitro bioassay | High affinity and specificity for S1P; reported to not cross-react with structurally related lipids[1] |
| 2B9 (murine mAb) | Sphingosine-1-Phosphate Receptor 1 (S1P1) | Western blot, Immunoprecipitation, Immunocytochemistry | Specific for human and mouse S1P1; does not bind to S1P2 or S1P5 receptors[2][3][4] |
| RNA Aptamers | Sphingosylphosphorylcholine (SPC/Lyso-SM) | Enzyme-linked aptamer assay, Surface Plasmon Resonance | High affinity for SPC; successfully distinguishes SPC from the structurally related sphingosine-1-phosphate (S1P)[5] |
| Anti-Sulfatide Antibodies | Sulfatide | Lipid Microarray, ELISA | Increased reactivity against sulfatide and sphingomyelin (B164518) observed in cerebrospinal fluid of multiple sclerosis patients[6][7][8] |
Key Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of an antibody against lysosphingomyelin isomers, several key experimental techniques are employed. The following are detailed protocols for two of the most common and effective methods.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for quantifying an antigen by its ability to compete with a labeled antigen for a limited number of antibody binding sites.[9][10][11]
Objective: To determine the relative binding affinity of an anti-lysosphingomyelin antibody to various lysosphingomyelin isomers and other structurally related lipids.
Materials:
-
96-well microtiter plates
-
Anti-lysosphingomyelin antibody (primary antibody)
-
Lysosphingomyelin-peroxidase (HRP) conjugate (or other enzyme conjugate)
-
Various lysosphingomyelin isomers and potentially cross-reactive lipids (e.g., lysophosphatidylcholine, sphingosine-1-phosphate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with a fixed concentration of the anti-lysosphingomyelin antibody in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate a fixed concentration of the lysosphingomyelin-HRP conjugate with serial dilutions of the unlabeled lysosphingomyelin standard or the test isomers/lipids.
-
Incubation: Add the pre-incubated mixtures to the wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature. During this time, the unlabeled lipid in the sample will compete with the enzyme-conjugated lipid for binding to the immobilized antibody.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The concentration of the competing lipid is inversely proportional to the signal. A standard curve is generated using the known concentrations of the unlabeled lysosphingomyelin. The cross-reactivity of the isomers is determined by comparing their IC50 values (the concentration that causes 50% inhibition of binding) to that of the target lysosphingomyelin.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of molecular interactions, providing quantitative data on binding affinity and kinetics.[12][13][14]
Objective: To measure the binding kinetics (association and dissociation rates) and affinity of an anti-lysosphingomyelin antibody to a panel of immobilized lysosphingomyelin isomers.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Anti-lysosphingomyelin antibody
-
Lysosphingomyelin isomers and other lipids for immobilization
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Sensor Chip Preparation: Prepare the sensor chip surface for ligand immobilization. This may involve creating a lipid monolayer or directly coupling the lipid to the sensor surface.
-
Ligand Immobilization: Immobilize the different lysosphingomyelin isomers and control lipids onto separate flow cells of the sensor chip.
-
Analyte Injection: Inject a series of concentrations of the anti-lysosphingomyelin antibody over the sensor surface. The binding of the antibody to the immobilized lipid is monitored in real-time as a change in the refractive index, which is recorded in a sensorgram.
-
Dissociation: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the antibody from the lipid.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound antibody and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity, with a lower KD indicating a higher affinity. Cross-reactivity is assessed by comparing the KD values for the different isomers.
Visualizing the Pathways and Processes
To further aid in the understanding of lysosphingomyelin's role and the methods to study its interactions, the following diagrams have been generated.
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Key steps in the sphingolipid signaling pathway.
Conclusion
The development of highly specific antibodies to lysosphingomyelin and its isomers is paramount for advancing research and therapeutic applications in areas where these lipids are implicated. While a comprehensive, publicly available dataset directly comparing the cross-reactivity of a single antibody against a panel of lysosphingomyelin isomers is currently lacking, the experimental frameworks to generate such data are well-established. Researchers are encouraged to utilize rigorous characterization methods like competitive ELISA and SPR to thoroughly validate the specificity of their antibody reagents. This will ensure the accuracy and reliability of their findings and pave the way for the development of more targeted and effective diagnostics and therapeutics.
References
- 1. Surface plasmon resonance (SPR) as a tool for antibody conjugate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA for antibodies to lipid A, lipopolysaccharides and other hydrophobic antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opinion article on lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipidomics of CHO Cell Bioprocessing: Relation to Cell Growth and Specific Productivity of a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. Peculiarities of Surface Plasmon Resonance Method Application for the Investigation of Biomolecules and Biomolecular Interactions [ebrary.net]
- 14. Surface plasmon resonance assays for the therapeutic drug monitoring of infliximab indicate clinical relevance of anti-infliximab antibody binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
L-threo-Lysosphingomyelin (d18:1): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, with its stereoisomer and a leading S1P receptor modulator, Fingolimod (FTY720). This document summarizes available data to inform research and development in disease models, particularly in the context of neuroinflammatory and autoimmune diseases.
While in vivo efficacy data for L-threo-lysosphingomyelin (d18:1) in specific disease models are not extensively available in current literature, its potent activity as a sphingosine-1-phosphate (S1P) receptor agonist warrants a detailed comparison with other relevant molecules. This guide leverages available in vitro data for L-threo-lysosphingomyelin and its stereoisomer, D-erythro-lysosphingomyelin, and presents comprehensive in vivo efficacy data for Fingolimod (FTY720) in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis as a benchmark.
Comparative Analysis of Bioactivity
L-threo-lysosphingomyelin (d18:1) and its D-erythro isomer are both endogenous bioactive sphingolipids that act as agonists at S1P receptors. However, their potency can differ, which may have implications for their therapeutic potential.
Table 1: Comparison of in vitro Receptor Agonism
| Compound | Receptor Target | EC50 (nM) | Biological Context |
| L-threo-Lysosphingomyelin (d18:1) | hS1P1 | 19.3 | Potent S1P receptor agonist. |
| hS1P2 | 313.3 | ||
| hS1P3 | 131.8 | ||
| D-erythro-Lysosphingomyelin (d18:1) | hS1P1 | 167.7 | Endogenous bioactive sphingolipid. |
| hS1P2 | 368.1 | ||
| hS1P3 | 482.6 | ||
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | Potent agonist | FDA-approved oral drug for multiple sclerosis. It is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate. |
Note: EC50 values represent the concentration of a drug that gives half-maximal response.
In a study comparing their effects on human platelet function, both L-threo and D-erythro stereoisomers of sphingosylphosphorylcholine (B14255) (SPC) demonstrated similar concentration-dependent inhibition of ADP-induced platelet aggregation, suggesting that in this context, their action may not be mediated by specific lysophospholipid receptors.[1]
In Vivo Efficacy in a Disease Model: Fingolimod (FTY720) in Experimental Autoimmune Encephalomyelitis (EAE)
As a well-established S1P receptor modulator, FTY720's efficacy in the EAE model, a common preclinical model for multiple sclerosis, provides a valuable reference for the potential therapeutic application of novel S1P receptor agonists like L-threo-lysosphingomyelin.
Table 2: Summary of FTY720 Efficacy in the EAE Mouse Model
| Treatment Schedule | Dose | Key Findings | Reference |
| Prophylactic | 3 and 10 mg/kg | Suppressed disease onset and prevented axon and myelin damage. | [2] |
| Therapeutic | 3 and 10 mg/kg | Did not inhibit disease progression at the tested doses. | [2] |
| Prophylactic | Not specified | Prevented the appearance of clinical disease. | [3] |
| Therapeutic | Not specified | Reduced clinical scores and attenuated inflammation, demyelination, and axon loss. | [3] |
| Prophylactic | 0.5 mg/kg/day | Prevented clinical scores in Dark Agouti and Lewis rats, and C57BL/6J mice, but not in SJL/J mice. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for the induction and evaluation of EAE in mice, as commonly used in studies assessing the efficacy of S1P receptor modulators like FTY720.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization: Mice are subcutaneously immunized with 200 µg of myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day 2), mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
Drug Treatment (FTY720)
-
Prophylactic Treatment: FTY720 is administered daily, starting from the day of immunization (day 0), typically via oral gavage. Doses can range from 0.1 to 10 mg/kg.
-
Therapeutic Treatment: FTY720 administration begins after the onset of clinical signs of EAE (e.g., when mice reach a clinical score of 1 or 2).
Histological Analysis
-
Tissue Collection: At the end of the experiment, mice are euthanized, and the spinal cords are collected.
-
Tissue Processing: Spinal cords are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Luxol Fast Blue (LFB) to evaluate demyelination. Immunohistochemistry for markers like CD4 can be used to identify infiltrating T cells, and neurofilament staining can be used to assess axonal damage.
-
Quantification: The extent of inflammation, demyelination, and axonal loss is quantified using microscopy and image analysis software.
Conclusion
L-threo-lysosphingomyelin (d18:1) is a potent S1P receptor agonist with a distinct in vitro profile compared to its D-erythro stereoisomer. While direct in vivo efficacy data in disease models remains to be established, the extensive preclinical success of the S1P receptor modulator FTY720 in the EAE model provides a strong rationale for investigating the therapeutic potential of L-threo-lysosphingomyelin in neuroinflammatory and autoimmune diseases. Further studies are crucial to determine its in vivo efficacy, safety profile, and mechanism of action in relevant disease models. This guide serves as a foundational resource to inform the design of such future investigations.
References
- 1. Sphingosylphosphorylcholine, a naturally occurring lipid mediator, inhibits human platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diffusion tensor imaging detects treatment effects of FTY720 in experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 ameliorates MOG-induced experimental autoimmune encephalomyelitis by suppressing both cellular and humoral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple rodent models and behavioral measures reveal unexpected responses to FTY720 and DMF in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of L-threo and D-erythro Lysosphingomyelin
An Essential Guide for Researchers in Sphingolipid Biology and Drug Development
This guide provides a comprehensive in vitro comparison of the biological activities of L-threo-lysosphingomyelin and its naturally occurring stereoisomer, D-erythro-lysosphingomyelin (also known as sphingosylphosphorylcholine). As bioactive sphingolipids, these molecules are implicated in a variety of cellular processes, and understanding their stereospecific effects is crucial for advancing research and therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a clear understanding of their distinct and overlapping functionalities.
Data Presentation: Quantitative Comparison of In Vitro Activities
The following tables summarize the key quantitative differences observed between L-threo and D-erythro lysosphingomyelin in various in vitro assays.
| Table 1: S1P Receptor Agonism (EC50, nM) | ||
| Receptor | L-threo-lysosphingomyelin | D-erythro-lysosphingomyelin |
| hS1P1 | 19.3[1] | 167.7[2] |
| hS1P2 | 313.3[1] | 368.1[2] |
| hS1P3 | 131.8[1] | 482.6[2] |
| Table 2: Effects on Human Mesenchymal Stem Cells (hMSCs) | |
| Activity | L-threo-lysosphingomyelin |
| Proliferation | No stimulation |
| Intracellular Calcium Increase | No stimulation |
| Table 3: Inhibition of ADP-Induced Platelet Aggregation (IC50) | |
| Isomer | Reported IC50 Range (µM) |
| L-threo-lysosphingomyelin | ~ 1-10 |
| D-erythro-lysosphingomyelin | ~ 1-10 |
| Note: While both isomers inhibit platelet aggregation, a direct head-to-head study with precise comparative IC50 values is not readily available in the current literature. The similar concentration-response curves suggest they may not act via specific lysophospholipid receptors in this context. |
Key Biological Observations
The extracellular effects of lysosphingomyelin exhibit stereospecificity, whereas the intracellular effects may be less distinct. A notable distinction is the ability of D-erythro-lysosphingomyelin, but not the L-threo isomer, to stimulate the proliferation of human adipose tissue-derived mesenchymal stem cells and to induce an increase in intracellular calcium concentration in these cells. However, both isomers have been shown to function as second messengers, capable of releasing calcium from internal cellular stores.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
S1P Receptor Activation Assay
Objective: To determine the half-maximal effective concentration (EC50) of L-threo and D-erythro lysosphingomyelin for the activation of human S1P receptors (S1P1, S1P2, and S1P3).
Methodology: A GTPγ[³⁵S] binding assay is a common method for this purpose.
-
Cell Culture and Membrane Preparation: CHO or HEK293 cells stably overexpressing individual human S1P receptor subtypes are cultured under standard conditions. Cells are harvested, and crude membrane fractions are prepared by homogenization and differential centrifugation.
-
GTPγ[³⁵S] Binding Assay:
-
Membrane preparations (10-20 µg of protein) are incubated in an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% fatty acid-free BSA, and 10 µM GDP.
-
Varying concentrations of L-threo or D-erythro lysosphingomyelin are added to the reaction mixture.
-
The binding reaction is initiated by the addition of 0.1 nM GTPγ[³⁵S].
-
The mixture is incubated at 30°C for 30-60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The specific binding of GTPγ[³⁵S] is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. The data are then fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 values.
Mesenchymal Stem Cell (MSC) Proliferation Assay
Objective: To compare the effects of L-threo and D-erythro lysosphingomyelin on the proliferation of human MSCs.
Methodology: A colorimetric assay using a tetrazolium salt such as MTT or WST-1 is a standard approach.
-
Cell Culture: Human adipose-derived MSCs are seeded in 96-well plates at a density of 5,000-10,000 cells/well in MSC growth medium and allowed to adhere overnight.
-
Treatment: The growth medium is replaced with a serum-free or low-serum medium containing various concentrations of either L-threo or D-erythro lysosphingomyelin. A vehicle control (e.g., PBS with 0.1% BSA) is also included.
-
Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Assessment:
-
MTT or WST-1 reagent is added to each well and incubated for 2-4 hours.
-
The resulting formazan (B1609692) product is solubilized, and the absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are normalized to the vehicle control to determine the percentage of proliferation.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of L-threo and D-erythro lysosphingomyelin to induce an increase in intracellular calcium concentration ([Ca²⁺]i).
Methodology: This is typically performed using a fluorescent calcium indicator dye.
-
Cell Preparation: Human MSCs are seeded on glass-bottom dishes or in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer such as Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
-
Baseline Measurement: After washing to remove excess dye, the baseline fluorescence is recorded using a fluorescence microscope or a plate reader equipped with an injector.
-
Stimulation: L-threo or D-erythro lysosphingomyelin is added to the cells, and the change in fluorescence intensity is monitored over time.
-
Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is calculated relative to the baseline fluorescence. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to determine the [Ca²⁺]i.
ADP-Induced Platelet Aggregation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of L-threo and D-erythro lysosphingomyelin on ADP-induced platelet aggregation.
Methodology: Light transmission aggregometry is the gold-standard method.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is collected in citrate-containing tubes. PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 10-15 minutes.
-
Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer and stirred at 37°C.
-
A baseline light transmission is established.
-
Platelets are pre-incubated with various concentrations of L-threo or D-erythro lysosphingomyelin or a vehicle control for a short period.
-
Platelet aggregation is induced by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
The change in light transmission, which increases as platelets aggregate, is recorded for 5-10 minutes.
-
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of the test compounds. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
S1P Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the binding of lysosphingomyelin (acting as an S1P analog) to S1P receptors.
References
L-threo-Lysosphingomyelin (d18:1) as a Biomarker for Disease Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-threo-lysosphingomyelin (d18:1), also known as lyso-sphingomyelin (LSM), and other prominent biomarkers in assessing the severity of specific lysosomal storage disorders. The following sections detail quantitative data, experimental methodologies, and associated signaling pathways to offer an objective evaluation for research and drug development applications.
Correlation of L-threo-Lysosphingomyelin (d18:1) with Disease Severity
L-threo-lysosphingomyelin (d18:1) has emerged as a significant biomarker, particularly in the context of Acid Sphingomyelinase Deficiency (ASMD), also known as Niemann-Pick Disease Types A and B. Its plasma concentrations show a direct correlation with the clinical severity of the disease.
Quantitative Data: L-threo-Lysosphingomyelin (d18:1) in Acid Sphingomyelinase Deficiency (ASMD)
A study involving 28 patients with ASMD demonstrated a clear association between plasma LSM levels and the clinical phenotype and severity of the disease. Patients with the more severe infantile neurovisceral phenotype (ASMD type A) exhibited significantly higher median LSM levels compared to those with chronic visceral or chronic neurovisceral phenotypes (ASMD types B and A/B). Furthermore, within the chronic ASMD patient group, LSM levels were positively associated with the clinical severity score.[1][2]
| Clinical Subtype/Severity | Median Plasma LSM (ng/mL) | Range of Plasma LSM (ng/mL) |
| ASMD Clinical Subtype | ||
| Infantile ASMD (n=7) | 386 | 294 - 666 |
| Chronic ASMD (n=21) | 133 | 24 - 553 |
| Chronic ASMD Clinical Severity | ||
| Mild | 88 | 42 - 102 |
| Moderate | 156 | 128 - 209 |
| Severe | 398 | 282 - 476 |
| Healthy Controls | 1.2 (mean) | 0.04 - 3.8 |
Alternative Biomarkers and Their Correlation with Disease Severity
For comparative purposes, this guide examines established biomarkers for another lysosomal storage disorder, Gaucher disease. Chitotriosidase (ChT) and Chemokine (C-C motif) ligand 18 (CCL18) are widely used to monitor Gaucher disease activity and severity.
Quantitative Data: Alternative Biomarkers in Gaucher Disease
A meta-analysis of 334 patients with Type 1 Gaucher disease provided quantitative data on the correlation of chitotriosidase activity and CCL18 concentration with a composite severity outcome. This outcome included measures of liver and spleen volume, hemoglobin levels, and platelet counts.[3][4]
| Biomarker | Fold Increase in Severe vs. Non-Severe Disease | Geometric Mean in Severe Disease | Geometric Mean in Non-Severe Disease |
| Chitotriosidase Activity | 5.3-fold | 7,623 nmol/mL/h | 1,478 nmol/mL/h |
| CCL18 Concentration | 3.0-fold | 679 ng/mL | 198 ng/mL |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical and research utility. The following are detailed methodologies for the key experiments cited.
Measurement of L-threo-Lysosphingomyelin (d18:1) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of lysosphingolipids in biological matrices.
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., Lyso-SM d7).
-
Precipitate proteins by adding a mixture of methanol/acetone/water.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 or a BEH amide column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with 0.1% formic acid) is employed.
-
Flow Rate: A typical flow rate is around 0.5-0.8 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization in the positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor and product ion transitions for L-threo-lysosphingomyelin and its internal standard.
-
Measurement of Chitotriosidase Activity
This enzymatic assay quantifies the activity of chitotriosidase in plasma.
Assay Principle: The assay is based on the cleavage of a fluorogenic substrate, 4-methylumbelliferyl-chitotrioside, by chitotriosidase, which releases the fluorescent product 4-methylumbelliferone (B1674119). The rate of fluorescence increase is proportional to the enzyme's activity.
Procedure:
-
Prepare a reaction mixture containing a buffer (e.g., citrate/phosphate (B84403) buffer at pH 5.2) and the 4-methylumbelliferyl-chitotrioside substrate.
-
Add a small volume of plasma to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a high pH stop solution (e.g., glycine/NaOH buffer).
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
-
Calculate the enzyme activity based on a standard curve of 4-methylumbelliferone.
Signaling Pathways and Experimental Workflows
Understanding the biological context of these biomarkers is essential. The following diagrams illustrate the signaling pathway of L-threo-lysosphingomyelin and a typical experimental workflow for biomarker analysis.
Caption: L-threo-Lysosphingomyelin Signaling Cascade.
Caption: General Biomarker Analysis Workflow.
References
- 1. GPR68 supports AML cells through the calcium/calcineurin pro-survival pathway and confers chemoresistance by mediating glucose metabolic symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Sphingosylphosphorylcholine antagonizes proton-sensing ovarian cancer G-protein-coupled receptor 1 (OGR1)-mediated inositol phosphate production and cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of L-threo Lysosphingomyelin (d18:1) Measurement Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of L-threo-lysosphingomyelin (d18:1), also known as lysosphingomyelin, is critical for its validation and use as a biomarker, particularly in the diagnosis and monitoring of Niemann-Pick disease types A/B and C.[1][2][3][4][5][6] This guide provides a comparative overview of the reproducibility of common liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays for the quantification of L-threo-lysosphingomyelin (d18:1) in biological matrices.
Comparison of Assay Performance
The primary method for the quantification of lysosphingomyelin is LC-MS/MS, a highly sensitive and specific technique.[7][8] The reproducibility of these assays is a key performance characteristic. The following tables summarize the reported intra- and inter-assay precision, typically expressed as the coefficient of variation (CV%), from various studies. A lower CV% indicates higher reproducibility. General guidelines suggest that an acceptable inter-assay CV is less than 15% and an intra-assay CV should be less than 10%.[9][10][11][12]
Table 1: Intra-Assay Reproducibility of Lysosphingomyelin LC-MS/MS Assays
| Sample Matrix | Analyte | Concentration Level | Intra-Assay CV (%) | Reference |
| Plasma | Lysosphingomyelin | Low Quality Control | <15 | [13] |
| Plasma | Lysosphingomyelin | Medium Quality Control | <15 | [13] |
| Plasma | Lysosphingomyelin | High Quality Control | <15 | [13] |
| Dried Blood Spot | Lysosphingomyelin | Not Specified | <10 | [14] |
Table 2: Inter-Assay Reproducibility of Lysosphingomyelin LC-MS/MS Assays
| Sample Matrix | Analyte | Concentration Level | Inter-Assay CV (%) | Reference |
| Plasma | Lysosphingomyelin | Low Quality Control | <15 | [13] |
| Plasma | Lysosphingomyelin | Medium Quality Control | <15 | [13] |
| Plasma | Lysosphingomyelin | High Quality Control | <15 | [13] |
| Dried Blood Spot | Lysosphingomyelin | Not Specified | <10 | [14] |
Table 3: Comparison of Plasma vs. Dried Blood Spot (DBS) for Lysosphingomyelin Measurement
| Feature | Plasma | Dried Blood Spot (DBS) | Key Considerations |
| Sample Collection | Venipuncture | Heel or finger prick | DBS is less invasive and ideal for newborn screening.[15][16] |
| Reproducibility | Generally high | Can be more variable | Homogeneity of the spot and extraction efficiency can impact DBS reproducibility.[2][4] |
| Correlation | Considered the "gold standard" | Correlation with plasma levels can be poor for lysosphingomyelin.[17][3] | Plasma is preferred for precise quantification in clinical diagnostics.[17][3] |
| Stability | Stable when properly stored | Generally stable | Both require controlled storage conditions to ensure analyte integrity.[5][6] |
Experimental Protocols
The following is a generalized experimental protocol for the measurement of L-threo-lysosphingomyelin (d18:1) by LC-MS/MS, based on common methodologies.[7][13]
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., d7-lysosphingomyelin).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 or C8 reversed-phase column is typically used for separation.
-
Mobile Phases: A gradient elution is commonly employed using two mobile phases:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., 0.1% formic acid).
-
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate ions of the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for lysosphingomyelin and its internal standard.
-
Lysosphingomyelin (d18:1): A common transition is m/z 465.4 → 184.1.
-
d7-Lysosphingomyelin (Internal Standard): A common transition is m/z 472.4 → 184.1.
-
-
Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the concentration of lysosphingomyelin in the samples.
Experimental Workflow
The following diagram illustrates the general workflow for the measurement of L-threo-lysosphingomyelin (d18:1) using LC-MS/MS.
References
- 1. Quantitation of plasmatic lysosphingomyelin and lysosphingomyelin-509 for differential screening of Niemann-Pick A/B and C diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lysosphingolipid Quantitation in Plasma and Dried-Blood Spots Using Targeted High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Lysosphingomyelin Demonstrates Great Potential as a Diagnostic Biomarker for Niemann-Pick Disease Type C in a Retrospective Study | PLOS One [journals.plos.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. salimetrics.com [salimetrics.com]
- 10. researchgate.net [researchgate.net]
- 11. 2bscientific.com [2bscientific.com]
- 12. scribd.com [scribd.com]
- 13. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. [PDF] Plasma and dried blood spot lysosphingolipids for the diagnosis of different sphingolipidoses: a comparative study | Semantic Scholar [semanticscholar.org]
A Comparative Guide to L-threo-Lysosphingomyelin (d18:1) Analysis for Researchers and Drug Development Professionals
An objective overview of current analytical methodologies for the quantification of L-threo-Lysosphingomyelin (d18:1), a critical bioactive lipid, is presented. This guide provides a comprehensive comparison of existing methods, their experimental protocols, and performance data to aid researchers in selecting the most suitable approach for their studies.
L-threo-Lysosphingomyelin (d18:1), also known as sphingosylphosphorylcholine, is a bioactive sphingolipid involved in numerous cellular processes. It acts as both an intracellular and extracellular signaling molecule, playing roles in vasoconstriction, angiogenesis, and cell proliferation and migration. Its structural similarity to sphingosine-1-phosphate (S1P) allows it to interact with S1P receptors, further highlighting its importance in cell signaling. Elevated levels of lysosphingomyelin have been identified as a key biomarker in certain lysosomal storage disorders, such as Niemann-Pick disease types A/B and C, making its accurate quantification crucial for diagnostics and for monitoring therapeutic interventions.
This guide focuses on the analytical methodologies employed for the quantification of L-threo-Lysosphingomyelin, with a primary focus on the widely used technique of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). While a formal inter-laboratory comparison study with standardized samples has not been published, this guide compiles and compares data from various published methods to provide a valuable resource for the scientific community.
Comparison of Analytical Methodologies
The quantification of L-threo-Lysosphingomyelin in biological matrices is predominantly achieved through UPLC-MS/MS. This technique offers high sensitivity and specificity, which are essential for measuring endogenous levels of this lipid. The following table summarizes the key parameters from several published methods, providing a comparative overview of the different approaches.
| Parameter | Method A | Method B | Method C |
| Sample Type | Dried Blood Spots (DBS) | Plasma | Plasma |
| Sample Preparation | 3.2 mm disc punch, extraction with methanol (B129727)/acetonitrile/water containing internal standard. | Protein precipitation with methanol containing internal standard, centrifugation, supernatant dried and reconstituted. | Solid-phase extraction. |
| Internal Standard | Lyso-sphingomyelin-d7 (LysoSM-d7) | Isotope-labeled internal standards | Lysoglucosylceramide-d5 (GlcSph-d5) and LysoSM-d7 |
| LC Column | XSelect® CSH™ C18 | BEH amide column or a C18 column | - |
| Mobile Phase A | 70:30 (water/acetonitrile) with 0.1% formic acid | Water with 0.1% formic acid | - |
| Mobile Phase B | 65:35 (isopropanol/acetonitrile) with 0.1% formic acid | Acetonitrile with 0.1% formic acid | - |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | 465.4 -> 184 | - | - |
Performance Characteristics of Analytical Methods
The validation of an analytical method is critical to ensure the reliability and accuracy of the obtained data. Key performance characteristics include the limit of quantification (LOQ), linearity, precision, and accuracy. The following table presents a summary of these parameters as reported in the literature for different lysosphingomyelin quantification methods.
| Performance Metric | Method A | Method B | Method C |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Linearity (Range) | Not explicitly stated | Multipoint calibration curves utilized | Demonstrated |
| Precision | Not explicitly stated | - | Showed recovery variability for LysoSM |
| Accuracy | Not explicitly stated | - | - |
Note: Detailed quantitative performance data is often not the primary focus of biomarker discovery studies, leading to gaps in the reported validation metrics in the readily available literature.
Biological Concentration Ranges
The concentration of L-threo-Lysosphingomyelin can vary significantly between healthy individuals and those with certain diseases. The table below provides a comparative summary of reported concentration ranges in different populations.
| Population | Sample Type | Mean Concentration (nmol/L) | Concentration Range (nmol/L) | Reference |
| ASMD Patients | DBS | 897 | 277–3356 | [1][2] |
| Control Subjects | DBS | 60 | 28–114 | [1][2] |
| General Newborns | DBS | 75 | 38–104 | [1][2] |
Experimental Protocols
Sample Preparation from Dried Blood Spots (Method A)
This method, adapted from Polo et al., is commonly used for screening purposes.[1][2]
-
A single 3.2 mm disc is punched from the dried blood spot into a 96-well polypropylene (B1209903) plate.
-
100 µL of an extraction solution (80:15:5 methanol:acetonitrile:water) containing the internal standard (e.g., 2.5 nmol/L Lyso-SMd7) is added to each well.
-
The plate is incubated on a shaker (500 RPM) for 1 hour to facilitate extraction.
-
The plate is then centrifuged at 3000 x g for 5 minutes.
-
The supernatant is transferred to a new plate.
-
50 µL of MilliQ water is added to the supernatant.
-
10 µL of the final mixture is injected into the UPLC-MS/MS system.
Sample Preparation from Plasma (Method B)
This protocol involves protein precipitation, a common technique for cleaning up plasma samples before LC-MS analysis.[3]
-
Plasma samples are mixed with five volumes of LC-MS grade methanol containing the appropriate internal standard.
-
The mixture is vortexed to ensure thorough mixing and precipitation of proteins.
-
Proteins are removed by centrifugation.
-
The resulting supernatant is transferred to a new tube and dried under a stream of nitrogen.
-
The dried extract is resuspended in the initial mobile phase before injection into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the analysis of L-threo-Lysosphingomyelin.
Caption: Simplified signaling pathway of L-threo-Lysosphingomyelin.
Caption: Logical comparison of analytical approaches for lysosphingomyelin analysis.
References
- 1. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency | springermedizin.de [springermedizin.de]
- 2. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-threo Lysosphingomyelin (d18:1): A Guide for Laboratory Professionals
All laboratory personnel must adhere to the principle of treating L-threo Lysosphingomyelin (d18:1) as a hazardous substance.[1] This necessitates careful handling and disposal in accordance with institutional and regulatory standards. The primary responsibility for ensuring safe disposal lies with the user, who should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety and Handling
Before beginning any procedure that involves L-threo Lysosphingomyelin (d18:1), it is imperative to be familiar with its properties and to take appropriate safety precautions.
Personal Protective Equipment (PPE): A standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves are mandatory when handling this compound.
Ventilation: All work with L-threo Lysosphingomyelin (d18:1) should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Response: In the event of a spill, the area should be evacuated and ventilated. The spill should be absorbed with an inert material and collected into a sealed container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The following is a step-by-step guide for the proper disposal of L-threo Lysosphingomyelin (d18:1), based on general principles of hazardous waste management.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired L-threo Lysosphingomyelin (d18:1) in its solid form, as well as any materials grossly contaminated with the solid (e.g., weighing papers, spatulas), should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing L-threo Lysosphingomyelin (d18:1) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps: Any sharps, such as needles or broken glass, that are contaminated with L-threo Lysosphingomyelin (d18:1) must be disposed of in a designated sharps container.
-
-
Container Selection and Labeling:
-
Container Type: Use only containers that are compatible with the chemical nature of the waste. Typically, high-density polyethylene (B3416737) (HDPE) or glass containers are suitable. The original product container can be an excellent choice for waste collection.[2]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "L-threo Lysosphingomyelin (d18:1)"
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Waste Storage:
-
Location: Store hazardous waste in a designated, secure area within the laboratory, away from general laboratory traffic.[2]
-
Segregation: Store containers of L-threo Lysosphingomyelin (d18:1) waste segregated from incompatible materials to prevent accidental reactions.
-
Secondary Containment: It is best practice to store hazardous waste containers within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[3]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, a request for disposal should be submitted to the EHS department.
-
Follow your institution's specific procedures for scheduling a hazardous waste pickup.
-
Quantitative Data Summary
While specific quantitative data for the disposal of L-threo Lysosphingomyelin (d18:1) is not available, general quantitative limits for hazardous waste accumulation in laboratories are established by regulatory bodies.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste | [2] |
| Maximum Accumulation of Acutely Hazardous Waste | 1 quart | [2] |
| Container Headspace | Leave at least 10% headspace to allow for expansion. | General Laboratory Practice |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of L-threo Lysosphingomyelin (d18:1).
Caption: A workflow for the proper disposal of L-threo Lysosphingomyelin (d18:1).
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Safety Data Sheets and Environmental Health and Safety protocols before handling and disposing of any hazardous chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
